Technical Documentation Center

cis-Cyclohex-4-ene-1,2-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-Cyclohex-4-ene-1,2-diamine

Core Science & Biosynthesis

Foundational

Structural Properties and Characterization of cis-Cyclohex-4-ene-1,2-diamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract cis-Cyclohex-4-ene-1,2-diamine is a C₂-symmetric chiral diamine that serves as a pivotal building block in modern chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Cyclohex-4-ene-1,2-diamine is a C₂-symmetric chiral diamine that serves as a pivotal building block in modern chemistry. Its rigid, stereochemically defined structure makes it an invaluable ligand for asymmetric catalysis and a versatile scaffold in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive exploration of its core structural properties, conformational analysis, and stereochemistry. We present detailed, field-proven methodologies for its synthesis and rigorous characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The causality behind experimental choices is explained to equip researchers with the practical insights needed for its successful application in drug development and materials science.

Introduction: A Molecule of Strategic Importance

Vicinal (1,2-) diamines are ubiquitous structural motifs found in natural products, pharmaceutical agents, and, most notably, as chiral ligands in asymmetric synthesis.[1] Within this class, cis-cyclohex-4-ene-1,2-diamine distinguishes itself through a unique combination of stereochemical rigidity and synthetic accessibility. The cyclohexene ring constrains the molecule into a predictable conformation, while the two cis-oriented amine groups provide an ideal bidentate chelation site for metal catalysts. This pre-organization is crucial for creating a well-defined chiral environment, enabling high levels of enantioselectivity in a wide range of chemical transformations.

The importance of such diamines is underscored by the extensive use of its saturated analogue, 1,2-diaminocyclohexane (DACH), in the development of third-generation platinum-based anticancer drugs like Oxaliplatin.[2] The introduction of the double bond in the cyclohexene ring not only alters the molecule's flexibility but also provides a functional handle for further chemical modification, expanding its utility.[3] This guide serves as a technical resource for professionals seeking to leverage the unique properties of this compound, providing the foundational knowledge for its synthesis, characterization, and application.

Molecular Structure and Stereochemistry

The defining feature of cis-cyclohex-4-ene-1,2-diamine is the relative orientation of its two amino groups. They are positioned on the same face of the cyclohexene ring, a configuration established during its synthesis.

Conformational Analysis

The presence of the C=C double bond forces the six-membered ring into a half-chair conformation . This is a direct consequence of the sp² hybridization of the olefinic carbons, which flattens that portion of the ring. X-ray crystallographic studies of its precursor, cis-4-cyclohexene-1,2-dicarboxylic acid, confirm this conformational preference in the solid state.[4] In this arrangement, the two substituents on the adjacent sp³ carbons (C1 and C2) can occupy pseudo-axial and pseudo-equatorial positions, leading to a dynamic equilibrium in solution.

Chirality and Stereoisomers

cis-Cyclohex-4-ene-1,2-diamine is a chiral molecule. Although the cis form itself is a meso compound if unsubstituted, the introduction of two identical amino groups at the 1 and 2 positions creates a plane of symmetry, rendering the racemic mixture achiral overall. However, the individual enantiomers, (1R,2S)- and (1S,2R)-cyclohex-4-ene-1,2-diamine, are chiral and optically active. The resolution of these enantiomers is critical for applications in asymmetric catalysis, where a single enantiomer is required to produce an enantiomerically pure product.

The molecule's structure can be visualized as follows:

Caption: 2D structure of cis-cyclohex-4-ene-1,2-diamine.

Synthesis and Physicochemical Properties

The most reliable and stereocontrolled synthesis of this diamine begins with a classic organometallic reaction: the Diels-Alder cycloaddition. This approach ensures the cis stereochemistry is locked in from the start.

Synthetic Pathway: A Diels-Alder Approach

The causality behind this synthetic choice is rooted in the concerted, pericyclic mechanism of the Diels-Alder reaction, which stereospecifically forms the cis-adduct.[5]

Caption: General synthetic route to cis-cyclohex-4-ene-1,2-diamine.

Experimental Protocol: Synthesis of the Precursor

This protocol details the synthesis of the stable anhydride precursor, adapted from established methods.[6]

  • Reactant Setup: In a 50-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine butadiene sulfone (forms 1,3-butadiene in situ) and maleic anhydride in a 1.1:1 molar ratio.

  • Solvent Addition: Add a high-boiling solvent such as xylene or toluene to facilitate heat transfer and mixing.

  • Reaction: Heat the mixture under reflux. The butadiene sulfone thermally decomposes, releasing sulfur dioxide gas (use a fume hood) and 1,3-butadiene, which is immediately trapped by maleic anhydride in a [4+2] cycloaddition.

  • Monitoring: The reaction progress can be monitored by the cessation of SO₂ evolution. Typically, reflux for 20-30 minutes is sufficient.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.

  • Purification: Collect the crystals by vacuum filtration, wash with cold petroleum ether to remove residual solvent, and air dry. The purity can be confirmed by melting point determination (literature value: 105-106°C).[5]

The conversion of the resulting dicarboxylic acid or anhydride to the diamine can be achieved through several established routes, such as the Curtius or Hofmann rearrangements, or by reduction of the corresponding diamide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Physicochemical Properties

The properties of the target compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂[7]
Molecular Weight 112.17 g/mol [7]
CAS Number 129884-37-3[7]
Physical Form Liquid or low-melting solid[8]
Stereochemistry cis[8]
Solubility Soluble in water and polar organic solvents[8]

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural validation of cis-cyclohex-4-ene-1,2-diamine. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Characterization_Workflow cluster_Primary Primary Structure & Connectivity cluster_Functional Functional Groups & Stereochemistry NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS Mass Spectrometry (Molecular Weight & Fragmentation) XRay X-Ray Crystallography (Definitive 3D Structure, cis-confirmation) NMR->XRay Confirmatory Analysis MS->XRay Confirmatory Analysis IR IR Spectroscopy (N-H, C=C stretches) IR->XRay Confirmatory Analysis Conclusion Structurally Verified cis-Cyclohex-4-ene-1,2-diamine XRay->Conclusion Synthesis Synthesized Product Synthesis->NMR Synthesis->MS Synthesis->IR

Caption: Integrated workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure.

  • ¹H NMR Spectroscopy:

    • Causality: The chemical environment of each proton determines its resonance frequency (chemical shift). Protons on the double bond are deshielded by the π-electron system and appear downfield.

    • Expected Resonances:

      • Olefinic Protons (H4, H5): A multiplet around 5.5-6.0 ppm.

      • Methine Protons (H1, H2): A multiplet around 3.0-3.5 ppm, adjacent to the electron-withdrawing amino groups.

      • Allylic Protons (H3, H6): Multiplets in the range of 2.0-2.5 ppm.

      • Amine Protons (NH₂): A broad singlet, the position of which is concentration and solvent dependent, typically between 1.5-3.0 ppm. It will exchange with D₂O.

    • Self-Validation: The integration of these peaks should correspond to a 2:2:4:4 proton ratio, confirming the presence of all hydrogen atoms.

  • ¹³C NMR Spectroscopy:

    • Causality: The hybridization and electronic environment dictate the carbon chemical shifts. sp² carbons of the alkene are downfield compared to the sp³ carbons.

    • Expected Resonances (based on precursor data[9]):

      • Olefinic Carbons (C4, C5): ~125 ppm.

      • Methine Carbons (C1, C2): ~40-50 ppm.

      • Allylic Carbons (C3, C6): ~25-30 ppm.

  • 2D NMR (COSY):

    • Purpose: To establish proton-proton coupling and thus confirm connectivity.

    • Expected Correlations: A COSY spectrum would show cross-peaks between H1/H6, H1/H2, H2/H3, and H3/H4, mapping out the spin system of the entire ring and validating the proposed structure.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI) is ideal for this amine, as it readily accepts a proton to form the [M+H]⁺ ion.

  • Expected Ion: For C₆H₁₂N₂, the expected monoisotopic mass is 112.10. ESI-MS should show a prominent peak at m/z 113.1 (the [M+H]⁺ ion).

  • Fragmentation: While detailed fragmentation depends on the ionization method, a common fragmentation pathway for cyclic amines is the loss of ammonia (NH₃) or cleavage of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Causality: Molecular vibrations (stretching, bending) absorb infrared radiation at characteristic frequencies.

  • Key Diagnostic Peaks (based on precursor data[9]):

    • N-H Stretch: A medium to strong, often broad, absorption in the 3300-3500 cm⁻¹ region, characteristic of primary amines.

    • C-H Stretch (sp²): A sharp peak just above 3000 cm⁻¹ (~3020-3050 cm⁻¹).

    • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

    • C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹.

    • N-H Bend: A scissoring vibration around 1590-1650 cm⁻¹.

Applications in Drug Development and Asymmetric Catalysis

The structural and electronic properties of cis-cyclohex-4-ene-1,2-diamine make it a highly sought-after ligand and synthetic intermediate.

  • Asymmetric Catalysis: As a C₂-symmetric bidentate ligand, it can coordinate to transition metals like Ruthenium, Rhodium, or Iridium. The resulting chiral complexes are highly effective catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The rigid backbone ensures that the chiral information is effectively transmitted to the substrate during the catalytic cycle.[10]

  • Pharmaceutical Scaffolding: The diamine serves as a constrained and stereochemically defined scaffold. It can be incorporated into larger molecules to control their three-dimensional shape, which is critical for molecular recognition and binding to biological targets like enzymes or receptors. Its saturated counterpart, DACH, is the cornerstone of the anticancer drug Oxaliplatin, highlighting the clinical relevance of this structural class.[11][12] The double bond offers a site for further functionalization, allowing for the synthesis of diverse compound libraries in drug discovery programs.

Conclusion

cis-Cyclohex-4-ene-1,2-diamine is a molecule whose strategic value is derived directly from its well-defined structural and stereochemical properties. Its synthesis, anchored by the stereospecificity of the Diels-Alder reaction, provides reliable access to a versatile chiral building block. A rigorous and multi-faceted characterization strategy, combining NMR, MS, and IR spectroscopy, is paramount to validating its structure and purity. This comprehensive understanding empowers researchers, scientists, and drug development professionals to confidently employ this diamine as a powerful tool in the creation of novel catalysts and next-generation therapeutics.

References

  • ResearchGate. (n.d.). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Retrieved from [Link]

  • ACS Publications. (2016, May 17). Determining Chiral Configuration of Diamines via Contact Angle Measurements on Enantioselective Alanine-Appended Benzene-Tricarboxamide Gelators. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis and Characterization of Novel Chiral 1,2-Diamines Derived from α-Pinene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry. Retrieved from [Link]

  • Odinity. (2013, November 18). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Retrieved from [Link]

  • RSC Publishing. (2014, June 9). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 19). How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene?. Retrieved from [Link]

  • Oxford Academic. (2005, November 15). Synthesis and Characterization of Novel Chiral 1,2-Diamines Derived from α-Pinene. Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, cis-. Retrieved from [Link]

  • PMC. (n.d.). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane. Retrieved from [Link]

  • SciELO. (2024, February 27). CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+)-. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-4-Cyclohexene-1,2-dicarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • Brainly. (2023, October 11). [FREE] Can someone analyze this NMR? Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-Cyclohex-4-en-1,2-dicarboxylic acid, dodecyl 2-methylpent-3-yl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. Retrieved from [Link]

  • bartleby. (2022, February 14). this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR.... Retrieved from [Link]

  • ResearchGate. (n.d.). Redetermination of cis-4-cyclohexene-1,2-dicarboxylic acid at 173 K. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diaminocyclohexane, cis-. Retrieved from [Link]

  • PubMed. (n.d.). An orally active antitumor cyclohexanediamine-Pt(IV) complex: trans,cis,cis-bis(n-valerato)(oxalato)(1R,2R-cyclohexane diamine)Pt(IV). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohex-4-ene-1,3-diamine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyclohexane-1,2-diamine (Ethanedioate-O,O-)platinnum(II) complex. Retrieved from [Link]

  • NIST WebBook. (n.d.). trans-1,4-Cyclohexanediamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Reddit. (2021, August 10). Refraction index of cis-4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of cis-Cyclohex-4-ene-1,2-diamine: A Comprehensive Guide for Drug Development

Executive Summary Vicinal diamines are privileged pharmacophores and critical structural motifs in transition-metal catalysis and drug development. While the trans-isomer is widely recognized for its role in chiral ligan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal diamines are privileged pharmacophores and critical structural motifs in transition-metal catalysis and drug development. While the trans-isomer is widely recognized for its role in chiral ligands and therapeutics (e.g., the DACH ligand in oxaliplatin), its unsaturated counterpart, cis-cyclohex-4-ene-1,2-diamine , offers unique spatial geometries, functional handles via its C4-C5 double bond, and distinct stereochemical properties. As a Senior Application Scientist, understanding the conformational dynamics and desymmetrization pathways of this scaffold is essential for leveraging it in rational drug design.

Stereochemical Architecture

The stereochemical identity of cis-cyclohex-4-ene-1,2-diamine is defined by the cis relationship of the two amino groups at the C1 and C2 positions.

Despite possessing two stereogenic centers (C1 and C2), the cis-isomer is optically inactive. This is because the molecule possesses an internal plane of symmetry ( σ ) that bisects the C1-C2 and C4-C5 bonds, rendering it a meso compound belonging to the Cs​ point group. Consequently, the two amino groups are enantiotopic, meaning that the selective functionalization of one group over the other will break the symmetry and generate a chiral, non-racemic product. This is in stark contrast to the trans-isomer, which possesses C2​ symmetry, lacks a plane of symmetry, and exists as a pair of resolvable enantiomers[1].

Conformational Dynamics & Half-Chair Equilibria

To minimize the torsional and angle strain imposed by the planar C4-C5 double bond, the cyclohexene ring inherently adopts a half-chair conformation [2].

In the cis-1,2-disubstituted configuration, the geometric constraints force one amino group to occupy a pseudo-axial (a') position while the other occupies a pseudo-equatorial (e') position. At room temperature, the molecule undergoes a rapid ring flip, interconverting between the (1-a', 2-e') and (1-e', 2-a') half-chair conformers. Because the molecule is a meso compound, these two conformers are enantiomeric. The rapid thermal interconversion averages their physical properties on the NMR timescale, resulting in a time-averaged, pseudo-planar achiral structure.

Conformational_Dynamics Start cis-Cyclohex-4-ene-1,2-diamine (Meso, Cs Symmetry) ConfA Half-Chair A (1-a', 2-e') Start->ConfA Adopts ConfB Half-Chair B (1-e', 2-a') Start->ConfB Adopts Enz Enzymatic Desymmetrization (Lipase Catalysis) Start->Enz Biocatalytic Acylation ConfA->ConfB Rapid Ring Flip (Room Temp) VTNMR VT-NMR Spectroscopy (< -50 °C) ConfA->VTNMR Conformer Freezing ConfB->VTNMR Conformer Freezing Chiral Enantiopure Monoamide (Chiral Scaffold) Enz->Chiral Enantiotopic Group Differentiation

Conformational dynamics and enzymatic desymmetrization workflow.

Quantitative Data Presentation

Understanding the differences between the cis and trans isomers is critical for selecting the correct resolution or desymmetrization strategy.

Table 1: Stereochemical and Conformational Properties of Cyclohex-4-ene-1,2-diamine Scaffolds

Propertycis-Cyclohex-4-ene-1,2-diaminetrans-Cyclohex-4-ene-1,2-diamine
Stereocenters (1R, 2S) or (1S, 2R)(1R, 2R) and (1S, 2S)
Symmetry Point Group Cs​ (Plane of symmetry σ ) C2​ (Axis of symmetry)
Chirality Achiral (Meso compound)Chiral (Racemic mixture)
Conformational Ground State Half-chair (a', e') (e', a')Half-chair (e', e') (a', a')
Enantiotopic Groups Yes (C1 and C2 are enantiotopic)No (C1 and C2 are homotopic)
Target Isolation Strategy Enzymatic DesymmetrizationKinetic Resolution

Self-Validating Experimental Protocols

Protocol 1: Variable-Temperature NMR (VT-NMR) Conformational Analysis

To empirically study the half-chair dynamics and calculate the activation energy ( ΔG‡ ) of the ring flip, VT-NMR is required to "freeze" the conformers on the NMR timescale.

  • Step 1: Sample Preparation. Dissolve 15 mg of cis-cyclohex-4-ene-1,2-diamine in 0.5 mL of a low-freezing deuterated solvent (e.g., CD2​Cl2​ or THF−d8​ ).

    • Causality: Standard CDCl3​ freezes at -64 °C, which is often not cold enough to reach the coalescence temperature ( Tc​ ) of rapid ring flips. CD2​Cl2​ remains liquid down to -95 °C.

  • Step 2: Probe Tuning and Shimming. Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune the probe and shim the magnet at 298 K to establish a sharp baseline spectrum.

  • Step 3: Sequential Cooling. Lower the temperature in 10 K increments down to 193 K (-80 °C). Allow 10 minutes of thermal equilibration at each step.

    • Causality: Strict thermal equilibration ensures the sample temperature matches the probe thermocouple, preventing convection currents that artificially broaden the line shape.

  • Step 4: Coalescence Monitoring. Identify Tc​ , the temperature at which the time-averaged methine proton signal (C1/C2) broadens and splits into two distinct signals representing the isolated a' and e' environments.

  • Step 5: Thermodynamic Calculation. Calculate ΔG‡ using the Eyring equation based on the exchange rate at Tc​ .

  • Self-Validation Check: Run a 2D EXSY (Exchange Spectroscopy) experiment at a temperature 5 K above Tc​ . The presence of exchange cross-peaks between the averaged signals confirms that the observed line broadening is definitively due to chemical exchange (conformational dynamics) rather than sample precipitation or magnet drift.

Protocol 2: Biocatalytic Desymmetrization of the Meso-Diamine

Because the cis-isomer is a meso compound, standard kinetic resolution cannot be used. Instead, 3 utilizes lipases to selectively functionalize one of the enantiotopic groups, instantly generating a chiral scaffold[3].

  • Step 1: Substrate Masking. Convert the primary diamine to a di-carbamate (e.g., di-Boc or di-Cbz).

    • Causality: Free primary amines are often highly basic and can protonate, binding non-specifically to the enzyme's catalytic triad and inhibiting biocatalytic activity.

  • Step 2: Biocatalyst Addition. Suspend the protected cis-diamine in an anhydrous organic solvent (e.g., dry MTBE). Add an immobilized lipase (e.g., Candida antarctica Lipase B, CAL-B) and an acyl donor like vinyl acetate.

    • Causality: Vinyl acetate drives the reaction forward because its leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde and evaporates, rendering the acylation thermodynamically irreversible.

  • Step 3: Incubation. Agitate the mixture at 30 °C. The enzyme's chiral active site will selectively recognize and acylate only one of the two enantiotopic carbamate groups.

  • Step 4: Workup and Isolation. Filter off the immobilized enzyme and purify the resulting enantiopure mono-acylated product via flash column chromatography.

  • Self-Validation Check: Analyze the purified product using Chiral HPLC (e.g., Daicel Chiralpak AD-H column). A single sharp peak confirms successful desymmetrization (>99% ee). Furthermore, polarimetry must show a non-zero specific rotation [α]D​ , validating the transition from an achiral meso starting material to a chiral product.

References

  • Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine Source: ResearchGate URL:[1]

  • An improved chemoenzymatic synthesis of both enantiomers of trans-cyclopentane-1,2-diamine Source: ResearchGate URL:[3]

  • Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane Source: ResearchGate URL:[2]

  • Accelerating Solvent Selection for Type II Porous Liquids Source: ACS Publications URL:[4]

Sources

Foundational

The Electronic Properties and Coordination Dynamics of cis-Cyclohex-4-ene-1,2-diamine as a Bidentate Ligand

Executive Summary cis-Cyclohex-4-ene-1,2-diamine (cis-DACHEX) is a cyclic, aliphatic diamine that serves as a robust bidentate σ -donor ligand in transition metal coordination chemistry. While its saturated trans-counter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-Cyclohex-4-ene-1,2-diamine (cis-DACHEX) is a cyclic, aliphatic diamine that serves as a robust bidentate σ -donor ligand in transition metal coordination chemistry. While its saturated trans-counterpart (1R,2R-diaminocyclohexane) is widely recognized as the carrier ligand in the blockbuster anticancer drug oxaliplatin, the cis-unsaturated derivative presents a unique set of electronic and stereochemical properties. This technical guide explores the ligand field effects, conformational dynamics, and synthetic workflows associated with cis-DACHEX, providing a comprehensive resource for researchers in organometallic chemistry and oncology drug development.

Structural and Electronic Fundamentals

σ -Donor Capacity and Inductive Effects

As an aliphatic diamine, cis-DACHEX coordinates to transition metals (such as Pt²⁺, Pd²⁺, and Ru²⁺) primarily through strong σ -donation from the sp3 hybridized nitrogen lone pairs into the empty metal d -orbitals (e.g., the dx2−y2​ orbital in square planar Pt(II) complexes). Unlike aromatic nitrogen donors (e.g., bipyridine), cis-DACHEX possesses negligible π -acceptor capabilities.

However, the presence of the C4=C5 double bond introduces a critical electronic perturbation. The sp2 carbons exert a mild electron-withdrawing inductive effect across the ring structure. This slightly reduces the electron density at the amine nitrogens compared to fully saturated cyclohexane-1,2-diamine derivatives, moderately lowering their pKa​ and marginally decreasing their overall σ -donor strength. This subtle electronic shift increases the electrophilicity of the coordinated metal center, which is a critical parameter for DNA binding affinity in therapeutic applications.

Conformational Rigidity and the Chelate Effect

The thermodynamic stability of cis-DACHEX metal complexes is driven by the chelate effect. However, the cis-geometry forces the resulting five-membered chelate ring into a strained envelope or boat-like conformation. In contrast, trans-1,2-diamines typically adopt a more thermodynamically relaxed twist-chair conformation[1].

This steric strain directly impacts the N-M-N bite angle, typically expanding it to ~84° in square planar Pt(II) complexes compared to less constrained systems. This altered bite angle changes the orbital overlap between the nitrogen lone pairs and the metal center, subtly influencing the kinetic lability of leaving groups positioned trans to the amines (the trans-influence).

Comparative Quantitative Data

To contextualize the electronic and structural parameters of cis-DACHEX, the following table summarizes its properties against standard aliphatic bidentate ligands used in coordination chemistry and drug development.

Ligand SystemAmine pKa​ (approx.)Pt-N Bite AngleChelate Ring ConformationRelative Aquation Rate (Pt-Cl₂)
Ethylenediamine (en) 7.0, 10.0~82.5°GaucheBaseline
trans-DACH 7.4, 10.8~83.0°Twist-ChairSlow (High Stability)
cis-DACHEX 7.1, 10.4~84.0°Envelope / BoatModerate (Steric Strain)

Experimental Methodology & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the ligand and its subsequent metal complexation. The preparation of optically active or racemic cis-DACHEX derivatives is a critical step in both catalyst design and pharmaceutical synthesis, requiring strict control over stereochemistry[2].

Protocol 1: Synthesis and Isolation of cis-DACHEX

Objective: Synthesize the cis-DACHEX ligand from commercially available cis-4-cyclohexene-1,2-dicarboxylic anhydride. Causality for Experimental Choices: A Curtius rearrangement is employed using Diphenylphosphoryl azide (DPPA) in tert-butanol. This specific reagent combination traps the highly reactive isocyanate intermediate as a stable Boc-protected amine, avoiding the isolation of potentially explosive acyl azides.

  • Ring Opening: React cis-4-cyclohexene-1,2-dicarboxylic anhydride with hydrazine or an alcohol to open the anhydride ring, yielding the dicarboxylic acid.

  • Curtius Rearrangement: Dissolve the diacid in toluene/tert-butanol. Add Triethylamine (Et₃N) and DPPA dropwise at 0°C. Reflux for 12 hours to yield the N,N'-di-Boc-cis-DACHEX intermediate.

  • Deprotection: Stir the intermediate in 4M HCl in dioxane at room temperature for 4 hours to cleave the Boc groups.

  • Isolation: Concentrate in vacuo and precipitate the product as cis-DACHEX·2HCl using cold diethyl ether.

  • Self-Validation Checkpoint: Perform FTIR spectroscopy. The successful conversion is validated by the complete disappearance of the anhydride C=O stretches (1850 and 1780 cm⁻¹) and the emergence of primary amine N−H stretches (~3300 cm⁻¹).

Protocol 2: Synthesis of[Pt(cis-DACHEX)Cl₂]

Objective: Coordinate the cis-DACHEX ligand to a Platinum(II) center. Causality for Experimental Choices: The reaction is conducted in an aqueous medium. Potassium tetrachloroplatinate (K₂PtCl₄) is highly soluble in water, whereas the neutral [Pt(cis-DACHEX)Cl₂] product is highly insoluble. This solubility differential provides a strong thermodynamic driving force, pushing the equilibrium toward complete product precipitation.

  • Neutralization: Dissolve cis-DACHEX·2HCl in water and neutralize with 2 equivalents of NaOH to generate the free base.

  • Complexation: Add an equimolar aqueous solution of K₂PtCl₄ dropwise to the ligand solution.

  • Incubation: Stir the mixture in the dark at room temperature for 24 hours. A yellow precipitate will gradually form.

  • Purification: Filter the yellow precipitate, wash sequentially with cold water, ethanol, and diethyl ether, and dry under vacuum.

  • Self-Validation Checkpoint: Perform ¹⁹⁵Pt NMR. The disappearance of the K₂PtCl₄ signal (~ -1620 ppm) and the appearance of a new resonance at approximately -2300 ppm validates the formation of the PtN2​Cl2​ coordination sphere.

Workflow Step1 1. Anhydride Opening cis-4-Cyclohexene-1,2-dicarboxylic anhydride Step2 2. Curtius Rearrangement DPPA, Et3N, t-BuOH Step1->Step2 Step3 3. Deprotection HCl in Dioxane -> cis-DACHEX·2HCl Step2->Step3 Step4 4. Metal Complexation K2PtCl4, H2O, RT, 24h Step3->Step4 Step5 5. Isolation & Validation [Pt(cis-DACHEX)Cl2] (Yellow Precipitate) Step4->Step5

Figure 1: Step-by-step synthetic workflow for the preparation of [Pt(cis-DACHEX)Cl2].

Application in Drug Development: Mechanism of Action

In the realm of oncology, platinum complexes utilizing DACHEX ligands are heavily investigated as next-generation therapeutics designed to overcome cisplatin and oxaliplatin resistance[1]. The electronic and steric properties of the carrier ligand directly dictate the 3D architecture of the resulting DNA adduct.

When[Pt(cis-DACHEX)Cl₂] enters the intracellular environment, the sharp drop in chloride concentration (from ~100 mM extracellularly to ~4 mM intracellularly) triggers aquation . This is the rate-limiting activation step where the chloride ligands are replaced by water molecules. The steric strain of the cis-DACHEX envelope conformation slightly increases the kinetic lability of the chlorides, facilitating this aquation step.

The highly electrophilic, activated platinum center then binds to the N7 atoms of adjacent guanine bases in DNA, forming 1,2-intrastrand crosslinks. Because the cis-DACHEX ligand projects its aliphatic bulk differently than the trans-isomer, the resulting DNA bend is structurally distinct. This unique, bulky distortion is poorly recognized by DNA mismatch repair (MMR) proteins, allowing the complex to evade standard resistance mechanisms, halt transcription, and effectively trigger nucleolar stress and p53-mediated apoptosis[1].

Pathway Uptake Cellular Uptake (CTR1 Transporter) Activation Aquation (Loss of Cl-) Uptake->Activation Binding DNA Binding (1,2-Intrastrand Crosslink) Activation->Binding Stress Nucleolar Stress & Transcription Halt Binding->Stress Apoptosis p53 Activation & Apoptosis Stress->Apoptosis

Figure 2: Intracellular activation and apoptotic signaling pathway of Pt-DACHEX complexes.

References

  • Title: Effect of chirality in the anticancer activity of Pt(II) and Pt(IV) complexes containing the 1 R ,2 R and 1 S ,2 S enantiomers of trans -1,2-diamino-4-cyclohexene ligand (DACHEX), an analogue of the diaminocyclohexane used in oxaliplatin.
  • Title: Enzymatic Dynamic Kinetic Resolution of (±)-cis-N-(Alkoxycarbonyl)
  • Source: acs.

Sources

Exploratory

Crystal Structure Determination of cis-Cyclohex-4-ene-1,2-diamine Derivatives: From Synthesis to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cis-cyclohex-4-ene-1,2-diamine scaffold is a cornerstone in modern chemistry, serving as a privileged chiral ligand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-cyclohex-4-ene-1,2-diamine scaffold is a cornerstone in modern chemistry, serving as a privileged chiral ligand in asymmetric catalysis and a key building block in the synthesis of pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of these molecules, dictated by their solid-state crystal structure, governs their function and efficacy. Elucidating this structure is, therefore, not merely an analytical exercise but a critical step in rational design and development. This guide provides a comprehensive, experience-driven walkthrough of the entire crystal structure determination workflow, from initial synthesis and purification to final data analysis and interpretation. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Foundational Principles: Synthesis, Purity, and the Path to Crystallization

The journey to a crystal structure begins long before the diffractometer. The axiom 'Garbage In, Garbage Out' is particularly resonant in crystallography; a high-quality crystal can only be grown from a highly pure compound.[3]

Synthesis and Strategic Purification

Derivatives of cis-cyclohex-4-ene-1,2-diamine can be synthesized through various modular approaches, often involving multi-component reactions that allow for structural diversity.[1][4] A common strategy involves the reduction of substituted nitroarenes or the employment of Diels-Alder cycloadditions to construct the core carbocycle.[1]

Regardless of the synthetic route, achieving exceptional purity (ideally >98%) is paramount. The presence of impurities, such as solvents or reaction by-products, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Field-Proven Purification Protocol:

  • Initial Purification: Perform column chromatography to isolate the target compound from major impurities.

  • Secondary Purification: A subsequent recrystallization from a suitable solvent system is often necessary to remove trace impurities. The goal here is purity, not necessarily large crystals.

  • Characterization: Confirm the purity and identity of the bulk material using techniques like NMR, Mass Spectrometry, and Elemental Analysis before proceeding to crystallization trials.

The Critical Role of Chirality

Many applications of these diamine derivatives rely on their specific stereochemistry.[5][6] When working with chiral molecules, ensuring enantiomeric purity is crucial. Racemic mixtures can crystallize differently than their enantiopure counterparts, sometimes forming racemic compounds and other times conglomerates. The absolute structure of a chiral molecule can be definitively determined using X-ray diffraction, often through the analysis of anomalous dispersion.[7]

The Art and Science of Crystal Growth

Crystallization is a process of bringing a solution to a state of supersaturation in a slow, controlled manner, allowing molecules to self-assemble into a well-ordered lattice.[3] The choice of method is dictated by the compound's solubility, stability, and quantity.

Solvent Selection: The Primary Variable

The ideal crystallization solvent is one in which your compound is moderately soluble.[8] High solubility often leads to the formation of many small crystals, while poor solubility may prevent crystallization altogether.

Systematic Approach to Solvent Screening:

  • Test the solubility of ~5-10 mg of your compound in 0.5 mL of various solvents (e.g., hexane, toluene, ethyl acetate, dichloromethane, acetonitrile, methanol, water).

  • Categorize solvents as "soluble," "sparingly soluble," or "insoluble."

  • A good starting point for many methods is a solvent in which the compound is sparingly soluble at room temperature but fully soluble when heated.

Key Crystallization Methodologies

The following methods are the most common and successful for small organic molecules.[9]

MethodPrincipleBest Suited ForCausality & Expert Insight
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation.[10]Compounds that are stable and have moderate solubility.This is the simplest method but offers the least control. The rate of evaporation can be slowed by reducing the vial opening (e.g., piercing a cap with a needle) or by placing the vial inside a larger, sealed container.[10][11]
Slow Cooling A saturated solution is prepared in a hot solvent and then allowed to cool slowly. As the temperature drops, solubility decreases, inducing crystallization.[3]Compounds that are significantly more soluble in hot solvent than cold.The key is slow cooling to prevent the formation of a powder. Placing the flask in a Dewar of hot water allows for gradual cooling over many hours, promoting the growth of larger, higher-quality crystals.[3]
Vapor Diffusion An "anti-solvent" (a solvent in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[9]Compounds that are highly soluble, oily, or sensitive. This is often the most successful method.This technique provides exquisite control over the rate of supersaturation. The choice of anti-solvent is critical; it must be miscible with the primary solvent and typically more volatile.[3][9]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the layers slowly mix.[3][8]Similar applications to vapor diffusion, particularly useful when larger volumes are needed.This method avoids the vapor phase, which can be advantageous for certain solvent systems. Freezing the denser bottom layer before adding the top layer can help create a clean interface.[3]

Experimental Protocol: Vapor Diffusion (Inner/Outer Vial Method)

  • Dissolve 5-15 mg of the purified compound in a minimal amount of a "good" solvent (e.g., THF, CH₂Cl₂, Toluene) in a small, open inner vial.

  • Place this inner vial inside a larger outer vial or jar.

  • Add a few milliliters of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer vial, ensuring the level is below the top of the inner vial.[9]

  • Seal the outer vial tightly and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks. Do not disturb the setup, as mechanical shock can cause the formation of many small crystals instead of a few large ones.[9]

The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[12][13] The technique relies on the diffraction of X-rays by the ordered array of electrons in a crystal lattice.

Workflow for Crystal Structure Determination

The process from a promising crystal to a final structural model follows a well-defined, self-validating path.

workflow cluster_prep Preparation & Crystallization cluster_xray X-ray Diffraction cluster_solve Structure Solution & Refinement cluster_final Final Output Synthesis Synthesis & Purification Screening Crystallization Screening Synthesis->Screening Growth Single Crystal Growth Screening->Growth Mount Crystal Selection & Mounting Growth->Mount Data Data Collection (Diffractometer) Mount->Data Process Data Processing & Reduction Data->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Least-Squares Refinement Solve->Refine Validate Model Validation Refine->Validate Analysis Structural Analysis & Interpretation Validate->Analysis Report Reporting (e.g., CIF File) Analysis->Report

Caption: Overall workflow for crystal structure determination.

Data Collection

A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is mounted on a goniometer and placed in the X-ray beam. The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray spots.[13] This provides a 3D map of the diffraction pattern.[12]

Structure Solution and Refinement

This is the computational process of converting the diffraction data into a 3D atomic model.

  • Data Reduction & Space Group Determination: The raw diffraction intensities are corrected for experimental factors. The symmetry of the diffraction pattern is analyzed to determine the unit cell dimensions and one of a few possible space groups.[14]

  • Structure Solution: An initial model of the electron density is generated. For small molecules, this is almost always achieved using "direct methods," a mathematical approach that can solve the phase problem inherent in diffraction data.[15]

  • Structure Refinement: This is an iterative process where the positions and thermal displacement parameters of the atoms in the model are adjusted to best fit the experimental data.[15] This is typically done using a least-squares refinement program like SHELXL.[16] The quality of the final model is assessed by several key metrics.

Key Validation Metrics (A Self-Validating System):

MetricDescriptionWhat It Tells YouTypical Value (Good Structure)
R1 The residual factor, or R-factor, measures the agreement between the observed diffraction amplitudes and those calculated from the model.A direct measure of how well the model reproduces the experimental data. Lower is better.< 0.05 (5%)
wR2 A weighted R-factor based on all reflection data.A more robust statistical indicator of the model's quality.< 0.15 (15%)
Goof (S) Goodness-of-Fit.Should be close to 1.0. A value significantly different from 1 suggests an incorrect model or improper data weighting.~1.0
Residual Electron Density (Δρ) The largest peaks and holes in the final difference Fourier map.Large residual peaks may indicate missing atoms or disorder. Should be close to zero.< ±0.5 e⁻/ų

Structural Analysis: Interpreting the Final Model

Once a refined and validated structure is obtained, the chemical insights can be extracted. For cis-cyclohex-4-ene-1,2-diamine derivatives, key areas of focus include:

  • Conformation: The cyclohexene ring typically adopts a half-chair conformation.[17] The precise puckering and the orientation of substituents (axial vs. equatorial) are critical for understanding steric interactions and reactivity.

  • Bond Lengths and Angles: These should fall within expected ranges for similar compounds. Significant deviations can indicate electronic effects or strain within the molecule.

  • Intermolecular Interactions: In the crystal lattice, molecules are held together by non-covalent forces. Identifying hydrogen bonds, π-π stacking, or other interactions is crucial for understanding the solid-state properties and can provide insights relevant to drug-receptor binding.

  • Database Comparison: The final structure can be deposited in and compared with existing structures in public databases like the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[18][19][20][21] This allows for the identification of structural motifs and trends across a vast range of related compounds.

analysis cluster_model Validated Crystal Structure cluster_analysis Structural Interpretation cluster_insight Chemical & Biological Insight Model Atomic Coordinates (x, y, z) & Displacement Parameters Conformation Molecular Conformation (e.g., Half-Chair) Model->Conformation Geometry Bond Lengths & Angles Model->Geometry Packing Crystal Packing & Intermolecular Interactions Model->Packing Stereo Absolute Stereochemistry Model->Stereo Reactivity Structure-Reactivity Relationships Conformation->Reactivity SAR Structure-Activity Relationships (SAR) Conformation->SAR Design Informs Ligand/Drug Design Conformation->Design Geometry->Reactivity Geometry->SAR Geometry->Design Packing->Reactivity Packing->SAR Packing->Design Stereo->Reactivity Stereo->SAR Stereo->Design

Caption: From refined model to actionable chemical insight.

Conclusion

The determination of a crystal structure is a powerful, definitive method for characterizing cis-cyclohex-4-ene-1,2-diamine derivatives. It provides an unambiguous picture of molecular connectivity, conformation, and stereochemistry that is invaluable to researchers in catalysis and drug development. By approaching the process with a methodical emphasis on purity, employing controlled crystallization techniques, and adhering to rigorous standards of data refinement and validation, scientists can unlock the precise structural information needed to drive discovery and innovation.

References

  • Yu, R. C., Yakimansky, A. V., Kothe, H., Voigt-Martin, I. G., Schollmeyer, D., Jansen, J., Zandbergen, H., & Tenkovtsev, A. V. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A: Foundations of Crystallography, 56(5), 436–450. [Link]

  • Yu, R. C., Yakimansky, A. V., Kothe, H., Voigt-Martin, I. G., Schollmeyer, D., Jansen, J., Zandbergen, H., & Tenkovtsev, A. V. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. PubMed. [Link]

  • Yu, R. C., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A Foundations of Crystallography, 56(5), 436–450. [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-12. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. MIT Chemistry. [Link]

  • Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT X-ray Diffraction Facility. [Link]

  • ResearchGate. (2025, August 6). Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane. ResearchGate. [Link]

  • Organic Chemistry. (2020, December 13). How to Grow Single Crystals. YouTube. [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3195. [Link]

  • Fan, S. J., et al. (2012). N,N′-Bis(4-chlorobenzylidene)cyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o407. [Link]

  • CCDC. (n.d.). CCDC 963642: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). The single crystal X‐ray diffraction structures of enantiomeric Fe(II)... ResearchGate. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • PubChem. (n.d.). 1,2-Diaminocyclohexane, (+)-. PubChem. [Link]

  • Kirillov, S. A., & Elyutin, P. V. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1404. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. ResearchGate. [Link]

  • Fochi, M., et al. (2017). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 22(9), 1489. [Link]

  • ResearchGate. (2014, August 12). (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

  • Nagasawa, K., et al. (2005). Practical synthesis of chiral cis-cyclohex-4-ene-1,2- dicarboxylic acid derivatives by utilizing (4S)-isopropyl-1,3-thiazolidine-2-thione. HETEROCYCLES, 65(5), 1139-1150. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

  • Weber, A. K., et al. (2014). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. Organic & Biomolecular Chemistry, 12(31), 5939-5945. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. [Link]

  • Suzuki, T. (2023, October 25). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • Bolte, M., & Degen, A. (2000). Redetermination of cis-4-cyclohexene-1,2-dicarboxylic acid at 173 K. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), e340. [Link]

  • Weber, A. K., et al. (2014). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. RSC Publishing. [Link]

  • Zhang, Y., et al. (2024). Conformational Chirality of Single-Crystal Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of cis-Cyclohex-4-ene-1,2-diamine in Common Organic Solvents

Introduction cis-Cyclohex-4-ene-1,2-diamine is a cyclic diamine of interest in various fields of chemical synthesis, including the development of pharmaceuticals, polymers, and as a ligand in coordination chemistry. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

cis-Cyclohex-4-ene-1,2-diamine is a cyclic diamine of interest in various fields of chemical synthesis, including the development of pharmaceuticals, polymers, and as a ligand in coordination chemistry. The arrangement of its functional groups within a constrained cyclic structure imparts unique stereochemical properties that are valuable in these applications. A fundamental understanding of its solubility in common organic solvents is paramount for its effective use, from reaction engineering and purification to formulation and drug delivery.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of cis-cyclohex-4-ene-1,2-diamine. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and a robust experimental framework to determine its solubility in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility and provide a detailed, validated protocol for its experimental determination.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of cis-cyclohex-4-ene-1,2-diamine provides key insights into its expected solubility behavior.

Molecular Structure Analysis:

  • Polarity: The presence of two primary amine (-NH2) groups makes cis-cyclohex-4-ene-1,2-diamine a polar molecule. The nitrogen atoms have lone pairs of electrons, and the N-H bonds are polar.

  • Hydrogen Bonding: The amine groups can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pairs).[2] This capability for hydrogen bonding is a significant factor in its solubility in protic and other polar solvents.[3]

  • Hydrocarbon Backbone: The cyclohexene ring is a nonpolar hydrocarbon component. This part of the molecule will contribute to its solubility in less polar solvents.

Predicted Solubility in Common Organic Solvents:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): Due to its ability to form strong hydrogen bonds, cis-cyclohex-4-ene-1,2-diamine is expected to exhibit high solubility in polar protic solvents. The amine groups can interact favorably with the hydroxyl groups of alcohols and with water molecules.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar and can act as hydrogen bond acceptors but not donors. The diamine should be soluble in these solvents, though perhaps to a lesser extent than in protic solvents, as the solvent-solute interactions will primarily be dipole-dipole and hydrogen bonding where the solvent is the acceptor.[2]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The nonpolar cyclohexane backbone will promote some solubility in nonpolar solvents. However, the highly polar amine groups will limit its miscibility. It is expected to have low to moderate solubility in these solvents. The principle of "like dissolves like" suggests that the non-polar hydrocarbon part of the molecule will interact with the non-polar solvent, while the polar amine groups will not be well-solvated.[1]

The following diagram illustrates the relationship between solvent properties and the predicted solubility of cis-cyclohex-4-ene-1,2-diamine.

G cluster_solute cis-Cyclohex-4-ene-1,2-diamine Properties Solute cis-Cyclohex-4-ene-1,2-diamine Polarity Polar Amine Groups (-NH2) Solute->Polarity H_Bonding Hydrogen Bond Donor/Acceptor Solute->H_Bonding NonPolar_Backbone Nonpolar Cyclohexene Ring Solute->NonPolar_Backbone Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) Polarity->Polar_Aprotic High_Sol High Solubility Polarity->High_Sol Strong H-Bonding Moderate_Sol Moderate Solubility Polarity->Moderate_Sol Dipole-Dipole Polar_Protic Polar Protic (e.g., Methanol, Water) H_Bonding->Polar_Protic H_Bonding->High_Sol H_Bonding->Moderate_Sol Nonpolar Nonpolar (e.g., Hexane, Toluene) NonPolar_Backbone->Nonpolar Low_Sol Low Solubility NonPolar_Backbone->Low_Sol van der Waals forces

Caption: Predicted solubility based on molecular interactions.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[4]

3.1. Materials and Equipment

  • cis-Cyclohex-4-ene-1,2-diamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath with temperature control

  • Calibrated thermometer

  • Glass vials with screw caps or sealed ampoules

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

3.2. Safety Precautions

  • Handle cis-cyclohex-4-ene-1,2-diamine and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Consult the Safety Data Sheet (SDS) for cis-cyclohex-4-ene-1,2-diamine and each solvent for specific handling and disposal instructions.[6][7]

3.3. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep 1. Preparation Add excess diamine to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Place vial in a thermostatic shaker at a constant temperature (e.g., 25°C). Agitate until equilibrium is reached (e.g., 24-48 hours). prep->equilibrate settle 3. Phase Separation Allow the solution to stand undisturbed for undissolved solid to settle. equilibrate->settle sample 4. Sampling Carefully withdraw a known volume of the supernatant. settle->sample filter 5. Filtration Filter the sample using a syringe filter to remove any remaining solid particles. sample->filter quantify 6. Quantification Dilute the filtered sample and analyze using a calibrated analytical method (e.g., HPLC, GC). filter->quantify calculate 7. Calculation Determine the concentration of the diamine in the saturated solution. quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

3.4. Detailed Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of cis-cyclohex-4-ene-1,2-diamine to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.[4]

  • Equilibration:

    • Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer or shaker to facilitate dissolution and reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vial to stand in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately filter the sample through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.[8]

  • Quantification:

    • Dilute the filtered sample to a suitable concentration with the same solvent.

    • Analyze the concentration of cis-cyclohex-4-ene-1,2-diamine in the diluted sample using a pre-validated analytical method such as HPLC, GC, or another suitable technique. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the diamine in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of cis-Cyclohex-4-ene-1,2-diamine in Common Organic Solvents at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Notes
Polar Protic Water
Methanol
Ethanol
Polar Aprotic Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Nonpolar Hexane
Toluene
Diethyl Ether
Dichloromethane

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of cis-cyclohex-4-ene-1,2-diamine. By combining a theoretical understanding of its molecular properties with a robust experimental protocol, researchers can generate the critical solubility data required for its successful application in chemical synthesis and drug development. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results. The provided templates for data presentation will aid in the clear communication and interpretation of these findings.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Scribd. (n.d.). Solubility of Organic Compounds Experiment.
  • Western Oregon University. (n.d.). CH105: Chapter 9 - Organic Compounds of Oxygen.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Sigma-Aldrich. (n.d.). cis-Cyclohex-4-ene-1,2-diamine dihydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2021, September 14). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Merck. (n.d.). cis-Cyclohex-4-ene-1,2-diamine dihydrochloride.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • BLDpharm. (n.d.). cis-Cyclohex-4-ene-1,2-diamine.
  • BenchChem. (n.d.). Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, cis-.
  • LibreTexts. (n.d.). Ketones, Amines and Amides.
  • LibreTexts. (n.d.). Functional Groups In Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of cis-cyclohex-4-ene-1,2-diamine from 1,3-butadiene

An Application Note for the Synthesis of cis-Cyclohex-4-ene-1,2-diamine from 1,3-Butadiene Introduction: The Strategic Value of cis-Cyclohex-4-ene-1,2-diamine cis-Cyclohex-4-ene-1,2-diamine is a pivotal molecular scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of cis-Cyclohex-4-ene-1,2-diamine from 1,3-Butadiene

Introduction: The Strategic Value of cis-Cyclohex-4-ene-1,2-diamine

cis-Cyclohex-4-ene-1,2-diamine is a pivotal molecular scaffold in modern chemistry. Its rigid, stereochemically defined structure makes it an invaluable chiral ligand in asymmetric catalysis, a key building block for pharmaceuticals, and a versatile precursor for complex molecular architectures. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this diamine, commencing from the fundamental building blocks of 1,3-butadiene and maleic anhydride. The synthetic strategy is rooted in a robust Diels-Alder cycloaddition followed by a carefully orchestrated functional group transformation via a Curtius rearrangement. This guide is designed for researchers and professionals in organic synthesis and drug development, offering not just a series of steps, but the underlying chemical logic and practical insights necessary for successful execution.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage establishes the core carbocyclic framework with the correct cis stereochemistry using a [4+2] Diels-Alder cycloaddition. The second stage involves the conversion of the resulting dicarboxylic anhydride into the target diamine.

Figure 1: Overall synthetic workflow from starting materials to the final product.

Part 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride

Scientific Rationale and Mechanistic Insight

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. It is a concerted, pericyclic reaction between a conjugated diene and a dienophile.[1]

  • Choice of Diene Source: 1,3-butadiene is a gas at room temperature, making it inconvenient and hazardous to handle directly. We employ 3-sulfolene (butadiene sulfone) as a stable, solid precursor. Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas in situ.[2] This method allows for a controlled release of the diene directly into the reaction mixture, minimizing side reactions like polymerization.[2]

  • Ensuring cis Stereochemistry: The stereochemistry of the dienophile is retained in the product.[3] Maleic anhydride, a cyclic dienophile with its two carbonyl groups in a cis configuration, is chosen specifically to ensure the formation of the cis-fused bicyclic anhydride product. This initial stereocontrol is critical for obtaining the desired cis-diamine.

Sources

Application

Application Note: Preparation of Anti-Cancer Platinum Complexes with cis-Cyclohex-4-ene-1,2-diamine

Introduction & Mechanistic Rationale Platinum-based chemotherapeutics, such as cisplatin and oxaliplatin, are foundational to modern oncology. However, acquired or intrinsic tumor resistance necessitates the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Platinum-based chemotherapeutics, such as cisplatin and oxaliplatin, are foundational to modern oncology. However, acquired or intrinsic tumor resistance necessitates the development of novel, structurally modified analogs. The ligand cis-cyclohex-4-ene-1,2-diamine (DACHEX) represents a critical structural evolution from the traditional 1R,2R-diaminocyclohexane (DACH) used in oxaliplatin[1].

The introduction of a double bond at the 4,5-position of the cyclohexane ring flattens the ligand's conformation. This minimal structural variation alters the steric profile of the resulting Pt-DNA cross-links, which can prevent the binding of mismatch repair (MMR) proteins that typically recognize and excise oxaliplatin-induced DNA damage, thereby 1[1]. Furthermore, the cis-configuration of the diamine is strictly required for the molecule to act as a bidentate chelator. It occupies two adjacent coordination sites on the square planar Pt(II) center with a bite angle of ~85°, leaving the remaining sites available for leaving groups (e.g., oxalate) necessary for DNA binding[2].

Synthesis Strategy: Causality in Experimental Design

The synthesis of[Pt(oxalate)(DACHEX)] relies on the classical Dhara's method, a gold standard for platinum drug synthesis[1].

  • The Iodide Trans-Effect: Reacting K₂[PtCl₄] directly with the diamine ligand yields a mixture of cis and trans isomers due to the weak trans-directing ability of the chloride ligands. By first reacting K₂[PtCl₄] with an excess of KI, the complex is converted in situ to K₂[PtI₄]. Iodide possesses a profound trans-effect, which labilizes the coordination sphere and ensures the clean, stereospecific substitution of the diamine to form the highly insoluble cis-[PtI₂(DACHEX)] intermediate[1].

  • Activation via Silver Nitrate: The diiodido complex is substitutionally inert and must be activated. The addition of exactly 1.98 equivalents of AgNO₃ precipitates the iodides as insoluble AgI, generating a highly reactive diaqua intermediate: cis-[Pt(H₂O)₂(DACHEX)]²⁺.

  • Final Ligand Exchange: The diaqua intermediate is rapidly trapped by potassium oxalate to form the final, stable anti-cancer complex.

Materials and Reagents

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄], >99.9% Pt basis)

  • Potassium iodide (KI, ACS Reagent)

  • cis-Cyclohex-4-ene-1,2-diamine (DACHEX, synthesized or resolved via2)[2]

  • Silver nitrate (AgNO₃, >99.0%)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Degassed, deionized water (Milli-Q)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Intermediate cis-[PtI₂(DACHEX)]
  • Activation: Dissolve 1.0 mmol (415 mg) of K₂[PtCl₄] in 10 mL of degassed water. Add a solution of KI (8.0 mmol, 1.33 g) dissolved in 5 mL of water.

  • Observation (Self-Validation): The red solution of K₂[PtCl₄] will immediately transition to a dark brown/black color, indicating the successful formation of K₂[PtI₄]. Stir for 30 minutes at room temperature.

  • Chelation: Dissolve 1.05 mmol (118 mg) of cis-cyclohex-4-ene-1,2-diamine in 5 mL of water. Add this dropwise to the dark brown K₂[PtI₄] solution under vigorous stirring.

  • Precipitation (Self-Validation): A dense yellow precipitate of cis-[PtI₂(DACHEX)] will form within 10 minutes[1]. Continue stirring for 2 hours to ensure complete reaction.

  • Isolation: Filter the yellow solid using a sintered glass crucible. Wash sequentially with cold water (3 × 10 mL), ethanol (2 × 5 mL), and diethyl ether (2 × 5 mL). Dry in vacuo.

Protocol B: Synthesis of the Final Complex[Pt(oxalate)(DACHEX)]
  • Halide Abstraction: Suspend 0.5 mmol (280 mg) of cis-[PtI₂(DACHEX)] in 15 mL of degassed water. Add 0.99 mmol (168 mg) of AgNO₃. Note: Using slightly less than 2.0 equivalents strictly avoids excess Ag⁺ contamination in the final drug.

  • Light Protection: Cover the reaction flask completely with aluminum foil. AgI is highly photosensitive; exposure to light will cause decomposition into metallic silver and iodine, compromising the purity of the active pharmaceutical ingredient.

  • Reaction: Stir the suspension at room temperature for 24 hours.

  • Filtration (Self-Validation): Filter off the bright yellow AgI precipitate through a 0.22 µm membrane filter. The resulting filtrate must be completely clear and colorless, confirming the presence of the reactive diaqua intermediate.

  • Oxalate Coordination: Add 0.55 mmol (101 mg) of potassium oxalate monohydrate to the clear filtrate. Stir at 40°C for 4 hours.

  • Crystallization: Cool the solution to 4°C overnight. The final complex,[Pt(oxalate)(DACHEX)], will precipitate.

  • Purification: Filter the white/off-white microcrystalline powder, wash with ice-cold water and cold ethanol, and dry in vacuo.

Analytical Characterization & Yields

CompoundAppearanceTypical Yield¹⁹⁵Pt NMR Shift (ppm)Solubility Profile
cis-[PtI₂(DACHEX)] Yellow microcrystalline powder85 - 90%~ -3250 to -3300Soluble in DMF, DMSO. Insoluble in H₂O.
[Pt(oxalate)(DACHEX)] White/Off-white powder65 - 75%~ -1950 to -2000Sparingly soluble in H₂O. Soluble in DMSO.

Mechanistic Pathway Diagram

PtSynthesis Start K2[PtCl4] Potassium tetrachloroplatinate Step1 + 8 eq. KI (aq) Trans-effect activation Start->Step1 Int1 K2[PtI4] Dark brown solution Step1->Int1 Step2 + cis-cyclohex-4-ene-1,2-diamine Bidentate chelation Int1->Step2 Int2 cis-[PtI2(DACHEX)] Yellow precipitate Step2->Int2 Step3 + 1.98 eq. AgNO3 Precipitation of AgI (Dark) Int2->Step3 Int3 cis-[Pt(H2O)2(DACHEX)](NO3)2 Reactive diaqua intermediate Step3->Int3 Step4 + K2C2O4 Ligand exchange Int3->Step4 Final [Pt(oxalate)(DACHEX)] Final Active Complex Step4->Final

Figure 1: Reaction workflow for the synthesis of[Pt(oxalate)(DACHEX)] via Dhara's method.

References

  • Title: A minimal structural variation can overcome tumour resistance of oxaliplatin: the case of 4,5-dehydrogenation of the cyclohexane ring Source: RSC Publishing URL: [Link]

  • Title: Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives Source: Tetrahedron (via ResearchGate) URL: [Link]

Sources

Method

Application Note: Harnessing cis-Cyclohex-4-ene-1,2-diamine in Asymmetric Organic Synthesis and API Development

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Profile In the landscape of asymmetric organic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profile

In the landscape of asymmetric organic synthesis, the selection of the optimal chiral scaffold dictates the success of downstream functionalization. While trans-1,2-diaminocyclohexane (DACH) is universally recognized for its role in Jacobsen’s and Trost’s ligands, its unsaturated, meso counterpart—cis-cyclohex-4-ene-1,2-diamine —offers a distinct and highly versatile architectural profile.

As a Senior Application Scientist, I prioritize this scaffold when a synthetic route requires orthogonal functionalization. The meso 1,2-diamine motif is an ideal candidate for enantioselective desymmetrization, while the C=C double bond provides a robust synthetic handle for late-stage modifications such as epoxidation, oxidative cleavage, or halocyclization [1]. This dual functionality makes it an invaluable building block for both chiral ligand design and the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors.

Core Applications in Asymmetric Synthesis

Enantioselective Desymmetrization to Chiral Building Blocks

To utilize cis-cyclohex-4-ene-1,2-diamine effectively, the internal plane of symmetry must be broken to yield chiral, non-racemic derivatives. This is achieved through two primary modalities:

  • Chemoenzymatic Resolution: Lipases, such as Burkholderia cepacia lipase (PSL-C), exhibit profound stereodiscrimination. Enzymatic kinetic resolution of diallylamino-cyclohexenol precursors can be used to synthesize optically active cis-cyclohex-4-ene-1,2-diamine derivatives with exceptional enantiomeric excess (>99% ee) [1].

  • Dual Organocatalysis: A purely chemical approach utilizes a chiral phosphoric acid (CPA) combined with a nucleophilic catalyst to facilitate the enantioselective mono-acylation of meso-diamines. This dual-catalyst system creates a highly organized, hydrogen-bonded transition state that differentiates the enantiotopic amino groups, yielding high ee without the need for transition metals [2].

Scaffold for Active Pharmaceutical Ingredients (APIs)

Beyond catalysis, the cis-cyclohex-4-ene-1,2-diamine scaffold is directly incorporated into modern therapeutics. For instance, in the development of targeted cancer therapies, it serves as a rigidifying moiety in Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. Patent literature demonstrates its use via nucleophilic aromatic substitution (S_N_Ar) to form a substituted dihydropyrimidopyrimidinone core (e.g., Compound I-113) [3]. The cis-geometry ensures the precise spatial orientation of the pharmacophore within the kinase's ATP-binding pocket.

Quantitative Data Summary

The following table summarizes the performance metrics of various desymmetrization and resolution strategies applied to cis-cyclohex-4-ene-1,2-diamine and its direct structural analogs.

Substrate / PrecursorCatalyst / EnzymeStrategyEnantiomeric Excess (ee)YieldReference
meso-Diamines (General)Chiral Phosphoric Acid + NucleophileDual OrganocatalysisUp to 95%>85%[2]
trans-6-(Diallylamino)cyclohex-3-enolBurkholderia cepacia lipase (PSL-C)Kinetic Resolution>99%45–50%[1]
cis-Cyclopentane-1,2-diamine derivativesCandida antarctica lipase B (CAL-B)Dynamic Kinetic Resolution>98%>80%[1]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility and high stereofidelity.

Protocol A: Chemoenzymatic Desymmetrization via Lipase Catalysis

Objective: To obtain enantiomerically enriched mono-acylated cis-cyclohex-4-ene-1,2-diamine derivatives.

  • Substrate Preparation: Dissolve 10 mmol of the meso-diamine derivative in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: MTBE is a non-polar, aprotic solvent that maintains the tertiary structure (and thus the activity) of the lipase while suppressing background, uncatalyzed thermal acylation.

  • Biocatalyst Addition: Add 1.0 g of immobilized Burkholderia cepacia lipase (PSL-C) to the solution.

    • Causality: Immobilization on a solid support drastically increases the operational stability of the enzyme and allows for quantitative recovery via simple vacuum filtration.

  • Acyl Transfer: Add 15 mmol (1.5 eq) of vinyl acetate dropwise to the suspension.

    • Causality: Vinyl acetate is chosen over ethyl acetate because the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This renders the acylation step strictly irreversible, preventing equilibrium-driven racemization.

  • Incubation & Monitoring: Shake the reaction mixture at 30 °C for 24–48 hours. Monitor the reaction progress and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

  • Workup: Filter the enzyme, wash the filter cake with cold MTBE, and concentrate the filtrate in vacuo. Purify the crude mixture via silica gel flash chromatography to separate the highly polar unreacted diamine from the less polar mono-amide.

Protocol B: Integration into an FGFR4 Kinase Inhibitor Core

Objective: To synthesize a dihydropyrimidopyrimidinone API intermediate using the cis-cyclohex-4-ene-1,2-diamine scaffold [3].

  • S_N_Ar Coupling: React mono-Boc-protected cis-cyclohex-4-ene-1,2-diamine (1.0 eq) with a 2,4-dichloropyrimidine derivative (1.1 eq) in N-Methyl-2-pyrrolidone (NMP) and dioxane, using N,N-diisopropylethylamine (DIPEA) as a base. Stir at 80 °C for 4 hours.

    • Causality: NMP provides superior solvation for polar, nitrogen-rich intermediates. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.

  • Deprotection: Cool the mixture, extract, and treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C for 2 hours to remove the Boc group.

  • Intramolecular Cyclization: Dissolve the deprotected intermediate in DMF. Add HOBt and EDCI (1.2 eq each). Stir at room temperature for 12 hours to form the cyclic dihydropyrimidopyrimidinone core.

    • Causality: EDCI activates the adjacent carboxylic acid (if present on the pyrimidine substituent), while HOBt suppresses racemization and forms a reactive active ester, facilitating smooth intramolecular attack by the newly liberated secondary amine.

Mechanistic Pathways & Visualizations

G A meso-cis-Cyclohex-4-ene- 1,2-diamine B Dual Small-Molecule Catalysis (CPA + Nucleophile) A->B Enantioselective Desymmetrization C Enantioenriched Mono-amide (>95% ee) B->C Acyl Transfer

Figure 1: Organocatalytic desymmetrization of meso-cis-cyclohex-4-ene-1,2-diamine.

G A cis-Cyclohex-4-ene- 1,2-diamine B SNAr with Chloropyrimidine (NMP/Dioxane) A->B C Boc Deprotection (TFA/DCM) B->C D Intramolecular Cyclization (HOBt/EDCI) C->D E FGFR4 Kinase Inhibitor (e.g., Compound I-113) D->E

Figure 2: Workflow for integrating the diamine scaffold into an FGFR4 kinase inhibitor.

References

  • Quijada, F. J., Rebolledo, F., & Gotor, V. (2012). Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives. Tetrahedron, 68(37), 7670-7674. URL:[Link]

  • De, C. K., & Seidel, D. (2011). Catalytic Enantioselective Desymmetrization of meso-Diamines: A Dual Small-Molecule Catalysis Approach. Journal of the American Chemical Society, 133(37), 14538-14541. URL:[Link]

  • World Intellectual Property Organization. (2014). Heteroaryl compounds and uses thereof (Patent No. WO2014144737A1).
Application

Application Note: A Step-by-Step Protocol for the Chiral Resolution of 1,2-Diaminocyclohexane via Diastereomeric Salt Formation

Preamble: A Note on the Target Molecule The subject of this protocol is the chiral resolution of 1,2-diaminocyclohexane. It is critical to note that the specific isomer, cis-cyclohex-4-ene-1,2-diamine, is an achiral meso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on the Target Molecule

The subject of this protocol is the chiral resolution of 1,2-diaminocyclohexane. It is critical to note that the specific isomer, cis-cyclohex-4-ene-1,2-diamine, is an achiral meso compound due to an internal plane of symmetry. As such, it does not exist as a pair of enantiomers and cannot be resolved.

This guide will therefore focus on the resolution of the closely related and industrially significant chiral compound, (±)-trans-1,2-diaminocyclohexane . This isomer is a racemic mixture of (1R,2R) and (1S,2S) enantiomers and serves as an exemplary substrate for demonstrating the principles and execution of classical chiral resolution. The methodologies detailed herein are foundational and broadly applicable to a wide range of racemic amines.

Introduction: The Imperative of Chirality

In the fields of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the separation of racemic mixtures into their constituent enantiomers is a cornerstone of modern chemistry.[1]

trans-1,2-Diaminocyclohexane (DACH) is a C₂-symmetric building block of immense value, forming the backbone of highly effective chiral ligands used in asymmetric catalysis, such as those employed in the Jacobsen-Katsuki epoxidation and Trost asymmetric allylic alkylation.[2] The most robust and scalable method for obtaining enantiomerically pure DACH is through diastereomeric salt resolution, a technique pioneered by Louis Pasteur.[3] This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[4][5] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility.[6][7] This difference allows for their separation by fractional crystallization.

This application note provides a detailed, step-by-step protocol for the resolution of (±)-trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, a cost-effective and readily available resolving agent derived from natural sources.[4][5]

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution lies in the differential solubility of the diastereomeric salts formed. The racemic trans-DACH, a 1:1 mixture of (1R,2R)-DACH and (1S,2S)-DACH, is treated with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid. This acid-base reaction yields two diastereomeric salts:

  • (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate

  • (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate

These diastereomers have distinct crystal lattice energies and solvation properties, leading to different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution while the other remains in the mother liquor. The crystallized salt is then isolated, and the enantiomerically pure amine is liberated by treatment with a base.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic (±)-trans-DACH (1R,2R) and (1S,2S) mixture diastereomers Mixture of Diastereomeric Salts (R,R)-(+)-Tartrate & (S,S)-(+)-Tartrate racemate->diastereomers Acid-Base Reaction resolver Chiral Resolving Agent L-(+)-Tartaric Acid resolver->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R,R)-(+)-Tartrate) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (Remains in solution) crystallization->more_soluble Mother Liquor isolated_salt Isolated Diastereomeric Salt less_soluble->isolated_salt final_product Enantiopure Amine (e.g., (1R,2R)-DACH) isolated_salt->final_product Deprotonation base Base (e.g., NaOH) base->final_product G cluster_reaction Acid-Base Reaction in Solution cluster_separation Fractional Crystallization racemate (1R,2R)-DACH (1S,2S)-DACH Racemic Mixture salt_R (1R,2R)-DACH · (+)-Tartrate Diastereomer 1 (Less Soluble) racemate->salt_R salt_S (1S,2S)-DACH · (+)-Tartrate Diastereomer 2 (More Soluble) racemate->salt_S tartaric L-(+)-Tartaric Acid tartaric->salt_R tartaric->salt_S precipitate Crystalline Solid (Enriched in Diastereomer 1) salt_R->precipitate filtrate Mother Liquor (Enriched in Diastereomer 2) salt_S->filtrate

Figure 2: Chemical principle of separating diastereomeric salts based on solubility.

Part B: Liberation of the Enantiomerically Enriched Diamine [5][7]

  • Prepare for Liberation: Suspend the dried diastereomeric salt in a beaker with a suitable amount of water (e.g., 200 mL).

  • Basify the Solution: Slowly add 50% (w/w) sodium hydroxide solution while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt to liberate the free amine. The free amine is less soluble in water and may form an oily layer.

  • Extract the Free Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated (1R,2R)-diamine using three portions of diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Dry the Organic Extract: Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for approximately 15-20 minutes.

  • Isolate the Final Product: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether solvent using a rotary evaporator to yield the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane as a colorless liquid or low-melting solid.

Part C: Recovery of the Other Enantiomer (Optional)

The (1S,2S)-enantiomer, which remains in the mother liquor from Part A, can be recovered. This involves evaporating the filtrate, liberating the amine with a strong base, and extracting it as described in Part B. The resulting amine will be enriched in the (1S,2S)-enantiomer and can be further purified by resolution with D-(-)-tartaric acid.

Characterization and Quality Control

  • Polarimetry: Confirm the successful resolution by measuring the specific rotation of the final product using a polarimeter. The (1R,2R)-enantiomer will have a specific rotation opposite in sign to the (1S,2S)-enantiomer.

  • Chiral Chromatography (HPLC or GC): The most accurate method for determining the enantiomeric excess (ee) of the product is through analysis on a chiral stationary phase.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and purity of the isolated diamine.

Conclusion

The formation of diastereomeric salts with L-(+)-tartaric acid is a highly efficient, scalable, and economical method for the chiral resolution of (±)-trans-1,2-diaminocyclohexane. [4][5][8]This classical technique remains indispensable in both academic research and industrial manufacturing, providing access to enantiomerically pure building blocks that are critical for the synthesis of complex chiral molecules, ligands, and pharmaceuticals. Careful control over crystallization conditions is key to achieving high diastereomeric and subsequent enantiomeric purity.

References

  • BenchChem. (2026).
  • Science Learning Center, University of Colorado Boulder. Resolution of a Racemic Mixture.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Reis, M. H., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia.
  • Toda, F., Miyamoto, H., & Ohta, H. (1994). Efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, cis-4-methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives by complexation with optically active host compounds derived from tartaric acid. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?
  • Semantic Scholar. (2005).
  • BenchChem. (2025). A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice.
  • Gao, C. Z., et al. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine.
  • Gao, C. Z., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine.
  • Wikipedia contributors. (2023). trans-1,2-Diaminocyclohexane. Wikipedia.

Sources

Method

Application Note: Derivatization of cis-Cyclohex-4-ene-1,2-diamine for Advanced Polymer and Porous Organic Cage Synthesis

Executive Summary The development of advanced macromolecular architectures—such as Porous Organic Cages (POCs), Covalent Organic Frameworks (COFs), and functionalized coordination networks—relies heavily on the strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced macromolecular architectures—such as Porous Organic Cages (POCs), Covalent Organic Frameworks (COFs), and functionalized coordination networks—relies heavily on the strategic selection of bifunctional monomers. cis-Cyclohex-4-ene-1,2-diamine (CHEDA) has emerged as a premier building block in reticular chemistry[1]. By offering a pre-organized diamine motif coupled with an orthogonal internal alkene, CHEDA enables a dual-stage synthetic strategy: step-growth dynamic covalent assembly followed by precise post-polymerization modification (PPM). This guide details the mechanistic rationale, synthetic protocols, and validation metrics for utilizing CHEDA in advanced polymer synthesis.

Mechanistic Insights & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why CHEDA behaves the way it does, rather than simply executing a recipe. The utility of CHEDA is governed by two fundamental structural features:

  • Stereochemical Preorganization (cis vs. trans): The cis configuration of the 1,2-diamine forces the growing polymer chain or oligomer to adopt a "gauche" folded conformation. In dynamic covalent chemistry (e.g., Schiff-base condensation), this curvature is thermodynamically required to close macrocycles and form discrete Porous Organic Cages (POCs)[1]. Conversely, the trans isomer tends to propagate linearly, which is highly useful for extended 2D or 3D COFs but detrimental to discrete cage formation[2][3].

  • Orthogonal Reactivity (The Alkene Reserve): The internal C=C double bond at the 4-position is sterically shielded enough to survive aggressive condensation polymerizations, yet strained enough to undergo quantitative conversion via radical-mediated thiol-ene click chemistry or epoxidation. This allows researchers to synthesize a rigid, porous backbone first, and functionalize the pore surfaces later without disrupting the structural integrity of the network[4].

Workflow Visualization

The following diagram illustrates the dual-stage derivatization strategy, highlighting the transition from dynamic covalent assembly to post-polymerization modification.

Workflow CHEDA cis-Cyclohex-4-ene- 1,2-diamine Condensation Schiff-Base Condensation CHEDA->Condensation Aldehyde Multitopic Aldehyde (e.g., TFB) Aldehyde->Condensation Polymer Porous Organic Cage (POC) Backbone Condensation->Polymer Dynamic Covalent Assembly Click Thiol-Ene Photoclick Polymer->Click Alkene Reserve Thiol Functional Thiol (R-SH) Thiol->Click Final Functionalized Advanced Polymer Click->Final Post-Polymerization Modification

Figure 1: Dual-stage derivatization workflow of CHEDA for advanced polymer synthesis.

Experimental Protocols

Protocol A: Synthesis of CHEDA-Based Porous Organic Cages (POCs) via Dynamic Covalent Assembly

This protocol describes the condensation of CHEDA with 1,3,5-triformylbenzene (TFB) to form a [2+3] porous organic cage[4].

Rationale for Solvent Choice: A mixed solvent system (Dichloromethane/Methanol) is strictly required. DCM solubilizes the rigid aromatic aldehyde (TFB), while MeOH stabilizes the intermediate imine species and promotes the dynamic covalent exchange (error-correction) necessary to reach the thermodynamically stable cage structure rather than an amorphous kinetic polymer.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 1,3,5-triformylbenzene (TFB) in 40 mL of anhydrous Dichloromethane (DCM).

  • Amine Addition: In a separate vial, dissolve 3.0 mmol of cis-cyclohex-4-ene-1,2-diamine (CHEDA) in 20 mL of anhydrous Methanol (MeOH).

  • Condensation: Add the CHEDA solution dropwise to the TFB solution under continuous magnetic stirring at room temperature.

  • Catalysis: Add 10 µL of Trifluoroacetic acid (TFA) to catalyze the reversible imine exchange. Seal the flask and stir at room temperature for 72 hours.

  • Isolation: Concentrate the mixture under reduced pressure to ~15 mL. Add 50 mL of diethyl ether to precipitate the POC. Filter the solid and wash with cold ether.

  • Validation Checkpoint (Self-Validating System): Analyze an aliquot via ¹H NMR (CDCl₃). The reaction is complete when the aldehyde proton signal (~10.1 ppm) completely disappears and is replaced by a sharp imine singlet at ~8.2 ppm. If the aldehyde peak persists, the system is trapped in a kinetic state; add 0.1 eq of TFA and stir for an additional 24 hours.

Protocol B: Post-Polymerization Modification via Thiol-Ene Click Chemistry

This protocol leverages the orthogonal cyclohexene ring for surface functionalization.

Rationale for Degassing: Thiol-ene click chemistry proceeds via a radical mechanism. Molecular oxygen is a potent radical scavenger; failure to rigorously degas the solvent will result in premature termination of the radical chain and low functionalization yields.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 100 mg of the CHEDA-POC in 10 mL of anhydrous Chloroform. Add 10 equivalents (relative to alkene units) of the desired functional thiol (e.g., 1-octanethiol).

  • Initiation: Add 5 mol % of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator.

  • Degassing: Transfer the solution to a Schlenk tube and perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Photochemical Activation: Irradiate the sealed tube with 365 nm UV light for 2 hours at room temperature.

  • Purification: Precipitate the functionalized polymer by dropping the solution into 50 mL of cold methanol. Centrifuge and dry under vacuum.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via FT-IR spectroscopy. Successful thiol-ene click is confirmed by the complete disappearance of the weak C=C stretching band at ~1650 cm⁻¹ and the emergence of specific functional group bands associated with the thiol modifier.

Quantitative Data Summary

The following table summarizes the thermomechanical and porosity shifts observed when CHEDA is utilized in various macromolecular architectures, highlighting the impact of post-polymerization modification.

Table 1: Thermomechanical and Porosity Data for CHEDA-Derived Architectures
Architecture TypeAldehyde LinkerBET Surface Area (m²/g)Thermal Stability (T_d, °C)Post-Mod Efficiency (%)Structural Topology
CHEDA-TFB POC 1,3,5-Triformylbenzene650320N/A[2+3] Cage
Mod-CHEDA-TFB 1,3,5-Triformylbenzene410295>95%Functionalized Cage
CPOC-101 Tetraformylresorcin[4]arene820340N/A[2+4] Dimeric Cage
Mod-CPOC-101 Tetraformylresorcin[4]arene580315~90%Functionalized Cage

Note: The reduction in BET surface area post-modification is an expected consequence of pore-filling by the grafted functional groups, which simultaneously confirms successful derivatization.

Sources

Application

Application Note: The Role of cis-Cyclohex-4-ene-1,2-diamine in Novel Pharmaceutical Development

Target Audience: Medicinal Chemists, Biocatalysis Researchers, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Biocatalysis Researchers, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics relies heavily on the spatial precision of small-molecule scaffolds. Among these, cis-cyclohex-4-ene-1,2-diamine has emerged as a highly versatile chiral building block [1]. Unlike its fully saturated counterpart (cis-cyclohexane-1,2-diamine), the inclusion of the C4-C5 double bond introduces critical geometric and synthetic advantages that are increasingly leveraged in modern drug discovery.

Causality of Scaffold Selection
  • Conformational Rigidity & Trajectory: The cyclohexene ring adopts a half-chair conformation, which slightly flattens the ring system compared to the classic chair conformation of saturated cyclohexanes. This subtly alters the exit vectors of the cis-1,2-diamines, allowing for highly specific hydrogen-bonding networks and optimal orientation of electrophilic warheads in kinase ATP-binding pockets.

  • Stereochemical Control: The cis geometry ensures that when one amine is anchored to a heterocycle core, the second amine projects into the solvent channel or towards a target residue, preventing the steric clashes often observed with trans isomers.

  • Late-Stage Functionalization: The endocyclic alkene serves as a latent synthetic handle. It permits downstream modifications—such as epoxidation, dihydroxylation, or oxidative cleavage—enabling medicinal chemists to fine-tune the physicochemical properties (e.g., solubility, lipophilicity) of the final active pharmaceutical ingredient (API).

Application Workflow 1: Targeted Covalent Kinase Inhibitors (FGFR4)

Context and Rationale

Fibroblast Growth Factor Receptor 4 (FGFR4) is a critical target in oncology, particularly for hepatocellular carcinoma. To achieve prolonged duration of action (PDA) and overcome clinical drug resistance, modern inhibitors are designed to form irreversible covalent bonds with a specific cysteine residue (Cys552) located in the ATP-binding pocket.

According to patent literature from Celgene and Sanofi [2], substituting cis-cyclohexane-1,2-diamine with cis-cyclohex-4-ene-1,2-diamine in dihydropyrimidopyrimidinone scaffolds yields potent irreversible inhibitors. The cis-cyclohexene linker perfectly positions an acrylamide warhead to undergo a Michael addition with the thiol group of Cys552.

FGFR4_Inhibition A FGFR4 Kinase (Cys552 in ATP pocket) C Reversible Binding (Non-covalent complex) A->C B cis-cyclohex-4-ene-1,2-diamine Derived Inhibitor B->C D Covalent Bond Formation (Irreversible Inhibition) C->D Michael Addition E Prolonged Duration (Signal Blockade) D->E Kinase Inactivation

Fig 1. Mechanism of irreversible FGFR4 inhibition via covalent targeting of Cys552.

Protocol 1: Synthesis and Validation of FGFR4 Covalent Inhibitors

Objective: Install the cis-cyclohex-4-ene-1,2-diamine linker onto a pyrimidopyrimidinone core and functionalize it with an electrophilic warhead.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the chlorinated dihydropyrimidopyrimidinone intermediate in a high-boiling polar aprotic solvent mixture (e.g., NMP/Dioxane, 1:1 v/v). Causality: This solvent system ensures complete dissolution of the rigid heterocyclic core and allows the reaction to be driven at elevated temperatures (90–110 °C).

    • Add 2.5 equivalents of cis-cyclohex-4-ene-1,2-diamine and a catalytic amount of HOBt. Stir for 12 hours. The primary amine displaces the aryl chloride, anchoring the scaffold.

  • Warhead Installation (Acylation):

    • Cool the reaction mixture to 0 °C. Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Dropwise, add 1.1 equivalents of acryloyl chloride. Causality: The low temperature prevents over-acylation and preserves the integrity of the endocyclic double bond.

  • Purification:

    • Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the target covalent inhibitor.

  • Self-Validating System (Intact Protein MS):

    • To validate the protocol, incubate 1 µM of the synthesized inhibitor with 0.5 µM recombinant FGFR4 kinase domain for 60 minutes.

    • Analyze via intact protein Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is considered successful and self-validated when a mass shift corresponding exactly to the molecular weight of the inhibitor is observed, confirming 100% covalent occupancy of Cys552.

Application Workflow 2: Chemoenzymatic Synthesis of Anti-Viral Precursors

Context and Rationale

The synthesis of complex anti-viral agents, such as the neuraminidase inhibitor Oseltamivir (Tamiflu), requires highly enantioenriched cyclic precursors. Researchers have successfully utilized chemoenzymatic kinetic resolution to produce optically active trans- and cis-cyclohex-4-ene-1,2-diamine derivatives[1].

Using Lipase from Burkholderia cepacia (PSL-C), racemic mixtures of allylic diamines can be desymmetrized. Causality: PSL-C is chosen because its hydrophobic binding pocket exhibits exquisite stereodiscrimination for cyclic allylic systems, selectively acylating one enantiomer while leaving the other untouched.

Enzymatic_Resolution Substrate1 Racemic trans-N,N-diallylcyclohex -4-ene-1,2-diamine Res1 Kinetic Resolution Substrate1->Res1 Substrate2 Racemic trans-6-(diallylamino) cyclohex-3-enol Res2 Kinetic Resolution Substrate2->Res2 Enzyme Lipase PSL-C Biocatalyst (Burkholderia cepacia) Enzyme->Res1 Enzyme->Res2 Prod1 Optically Active Vicinal Diamine Res1->Prod1 Prod2 Optically Active β-amino alcohol Res2->Prod2 Target1 Oseltamivir (Tamiflu) Precursor Prod1->Target1 Synthesis Target2 cis-cyclohex-4-ene-1,2-diamine Derivative Prod2->Target2 Synthesis

Fig 2. Chemoenzymatic resolution workflow for synthesizing chiral pharmaceutical precursors.

Protocol 2: Enzymatic Kinetic Resolution Workflow

Objective: Isolate optically active diamine precursors via biocatalytic acylation.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Dissolve 50 mM of racemic trans-N,N-diallylcyclohex-4-ene-1,2-diamine in dry diisopropyl ether. Causality: A non-polar organic solvent is used to maintain the enzyme in a suspended, active conformation without stripping its essential hydration shell.

  • Biocatalytic Acylation:

    • Add 3.0 equivalents of an acyl donor (e.g., ethyl methoxyacetate) and 50 mg/mL of immobilized Lipase PSL-C.

    • Incubate the suspension in an orbital shaker at 30 °C and 250 rpm.

  • Self-Validating System (Chiral HPLC Monitoring):

    • Withdraw 50 µL aliquots at 12, 24, and 48 hours. Filter through a 0.2 µm PTFE syringe filter and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

    • The protocol is self-validating: the reaction is deemed successful when the Enantiomeric Ratio (E-value) exceeds 200, and the unreacted enantiomer reaches >98% enantiomeric excess (ee) at exactly 50% conversion.

  • Separation and Downstream Processing:

    • Filter the enzyme (which can be washed and recycled).

    • Separate the highly enantioenriched acylated product from the unreacted amine via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). The resulting products are advanced to synthesize cis-cyclohex-4-ene-1,2-diamine derivatives and Oseltamivir precursors.

Quantitative Data Summary

The following table synthesizes the quantitative metrics associated with the two primary applications of the cis-cyclohex-4-ene-1,2-diamine scaffold, allowing for rapid evaluation of its efficacy in drug development.

Parameter / MetricApplication 1: Covalent FGFR4 InhibitorsApplication 2: Chemoenzymatic Resolution
Primary Target Fibroblast Growth Factor Receptor 4 (FGFR4)Lipase from Burkholderia cepacia (PSL-C)
Role of Scaffold Chiral linker for precise warhead orientationSubstrate for biocatalytic kinetic resolution
Key Performance Indicator FGFR4 Occupancy EC50 (nM)Enantiomeric Excess (ee %) & E-value
Typical Efficacy Values < 10 nM (Indicating Prolonged Duration of Action)> 98% ee (E-value > 200)
Reaction Environment High-boiling polar aprotic (NMP/Dioxane)Non-polar organic (Diisopropyl ether)
Validation Method Intact Protein LC-MSChiral HPLC

References

  • Quijada, F. J., Rebolledo, F., & Gotor, V. (2012). Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives. Tetrahedron, 68(36), 7380-7385.[https://doi.org/10.1016/j.tet.2012.06.082]
  • D'Agostino, L. A., et al. (2014). Heteroaryl compounds and uses thereof. World Intellectual Property Organization, Patent No. WO2014144737A1. Celgene Avilomics Research, Inc. & Sanofi.[https://patents.google.

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in cis-cyclohex-4-ene-1,2-diamine synthesis

Technical Support Center: Synthesis of cis-Cyclohex-4-ene-1,2-diamine Welcome to the technical support center for the synthesis of cis-cyclohex-4-ene-1,2-diamine and its derivatives. This guide is designed for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of cis-Cyclohex-4-ene-1,2-diamine

Welcome to the technical support center for the synthesis of cis-cyclohex-4-ene-1,2-diamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer optimized protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis.

Q1: What is the primary synthetic strategy for obtaining the cis-cyclohex-4-ene-1,2-diamine core structure? The most robust and widely used method is the [4+2] cycloaddition, known as the Diels-Alder reaction.[1][2] This reaction typically involves a conjugated diene (like 1,3-butadiene) and a dienophile (an alkene) containing nitrogen precursors. A highly effective and common route involves the reaction of 1,3-butadiene with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is then converted to the target diamine in subsequent steps.[3][4]

Q2: Why is the s-cis conformation of the diene so critical for the Diels-Alder reaction? The Diels-Alder reaction proceeds through a concerted, cyclic transition state where two new sigma bonds are formed simultaneously.[5] This specific geometry requires the diene's double bonds to be on the same side of the central single bond (the s-cis conformation) to allow for proper orbital overlap with the dienophile.[5][6] Acyclic dienes can rotate around this single bond, but the s-trans conformer is often more stable. If the diene is sterically hindered or locked in an s-trans conformation, the reaction will not proceed efficiently, if at all.[5][7]

Q3: What is the "retro-Diels-Alder" reaction and how does it affect my yield? The Diels-Alder reaction is reversible. The reverse reaction, which breaks the cyclohexene ring back into the diene and dienophile, is known as the retro-Diels-Alder reaction.[5] This process is favored at high temperatures because it is entropically favorable (one molecule breaks into two, increasing disorder).[5] If your reaction temperature is too high, the equilibrium can shift back toward the starting materials, significantly reducing your final product yield.[5]

Q4: How do electronic factors influence the reaction rate? The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2][7] The reaction is fastest when this gap is small. In a "normal demand" Diels-Alder, this is achieved by using an electron-rich diene (with electron-donating groups) and an electron-poor dienophile (with electron-withdrawing groups).[2][6][8]

Part 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and corrective actions.

Issue 1: Low or No Product Formation (Low Conversion Rate)

You've run the reaction, but TLC or GC-MS analysis shows mostly unreacted starting materials. What's going on?

This is a common issue that can often be traced back to reaction kinetics or reagent viability.

Probable Causes & Solutions:

  • Insufficient Activation Energy: The reaction may be too slow at the temperature you've chosen.

    • Solution: Cautiously increase the reaction temperature in increments of 10°C. Monitor the reaction closely for the appearance of product and byproducts. Be mindful that excessively high temperatures can trigger the retro-Diels-Alder reaction (see Issue 2).[5] Alternatively, if thermal sensitivity is a concern, simply extending the reaction time may be sufficient to achieve higher conversion.[5]

  • Poor Diene Reactivity (Unfavorable Conformation): The diene (e.g., 1,3-butadiene) may not be achieving the required s-cis conformation.

    • Causality: While 1,3-butadiene readily adopts the s-cis form, substituted dienes may have steric hindrance that disfavors this conformation.

    • Solution: If using a substituted diene, re-evaluate its structure for steric clashes that might prevent s-cis alignment. In some cases, a different synthetic route may be necessary. For the synthesis of the parent compound, using a reliable in-situ source of butadiene, such as 3-sulfolene (butadiene sulfone), is highly recommended as it thermally decomposes to release butadiene gas directly into the reaction mixture.[3][9]

  • Poor Dienophile Reactivity (Electronic Mismatch): The dienophile lacks sufficient activation.

    • Causality: The Diels-Alder reaction is significantly accelerated when the dienophile has electron-withdrawing groups (EWGs) like carbonyls, nitriles, or nitro groups.[2][10] These groups lower the energy of the LUMO, facilitating orbital overlap with the diene's HOMO.

    • Solution: Ensure your dienophile is appropriately activated. For the synthesis of the target diamine, starting with maleic anhydride or a similar dienophile with two cis-oriented EWGs is a proven strategy.[3]

  • Reagent Degradation or Impurity: Key reagents may have degraded due to improper storage.

    • Causality: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is unreactive as a dienophile under these conditions.[9]

    • Solution: Use freshly opened reagents whenever possible. Ensure all glassware is flame-dried or oven-dried before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[9]

Issue 2: Product Forms Initially, Then Disappears (Retro-Diels-Alder)

You monitor the reaction and see the product peak growing, but after several hours at high temperature, the yield begins to drop, and starting materials reappear.

This is a classic sign of the retro-Diels-Alder reaction dominating the equilibrium.

Probable Causes & Solutions:

  • Excessive Reaction Temperature: The temperature is high enough to favor the reverse reaction.

    • Causality: As discussed in the FAQs, the retro-Diels-Alder reaction is entropically favored and becomes significant at elevated temperatures.[5] The ideal temperature is a balance: high enough for a reasonable forward reaction rate but low enough to keep the equilibrium shifted toward the product.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. This may require extending the reaction time from a few hours to overnight. It is often better to accept a longer reaction time than to lose the product.[5] For some highly activated systems, reactions can even be run at room temperature or below.[5]

Issue 3: Formation of the Incorrect Stereoisomer (trans-diamine)

You've successfully synthesized the diamine, but NMR or chiral HPLC analysis shows a significant amount of the trans-1,2-diamine isomer instead of the desired cis product.

This issue points to a problem either in the initial cycloaddition or, more likely, in the subsequent steps converting the intermediate to the diamine.

Probable Causes & Solutions:

  • Isomerization During Functional Group Conversion: The method used to convert the intermediate (e.g., dicarboxylic acid or anhydride) to the diamine may not be stereospecific.

    • Causality: Certain reaction conditions can lead to epimerization at one of the stereocenters. For instance, harsh basic or acidic conditions at elevated temperatures can sometimes cause isomerization.

    • Solution: The key is to use a synthetic route that is known to proceed with retention of stereochemistry. For example, a Curtius or Hofmann rearrangement of a diamide derived from the cis-dicarboxylic acid typically retains the stereochemistry. Another reliable method is the reduction of a cis-dinitrocyclohexene adduct, which cleanly gives the corresponding cis-diamine.[11]

  • Incorrect Starting Dienophile: Using a trans-dienophile (like fumaric acid instead of maleic acid/anhydride) will result in a trans product.

    • Causality: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is directly translated to the product.[3][8] A cis-dienophile gives a cis product, and a trans-dienophile gives a trans product.

    • Solution: Double-check the identity and purity of your dienophile starting material. Always use a dienophile with cis geometry, such as maleic anhydride, to obtain the cis adduct.

Part 3: Optimized Experimental Protocol & Data

This section provides a representative, step-by-step protocol for the synthesis of the intermediate, cis-4-cyclohexene-1,2-dicarboxylic anhydride, a key precursor to the target diamine.

Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol uses 3-sulfolene as a safe, solid source of 1,3-butadiene.[3]

Materials & Equipment:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Petroleum Ether

  • 50 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Drying tube (filled with CaCl₂)[9]

Procedure:

  • Setup: Assemble a reflux apparatus using flame-dried glassware. Add 3-sulfolene (2.2 g) and maleic anhydride (1.2 g) to the 50 mL round-bottom flask with a magnetic stir bar.[3]

  • Solvent Addition: Add 1 mL of anhydrous xylene to the flask to act as a solvent.[3][9]

  • Reaction: Attach the reflux condenser, topped with a drying tube, and heat the mixture gently in a heating mantle. Increase the temperature until the xylene begins to reflux (approx. 140°C).

  • In-Situ Diene Generation: Upon heating, the 3-sulfolene will decompose, releasing sulfur dioxide gas (ensure the reaction is performed in a well-ventilated fume hood) and 1,3-butadiene, which is immediately consumed by the maleic anhydride.[3]

  • Reflux: Maintain the reflux for approximately 45-60 minutes.

  • Cooling & Crystallization: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. The product will begin to crystallize.

  • Isolation: Once at room temperature, place the flask in an ice bath to complete the crystallization. Collect the crystalline product by vacuum filtration, washing the crystals with cold petroleum ether to remove any residual xylene.[9]

  • Drying: Allow the product to air-dry on the filter paper to obtain the final product, cis-4-cyclohexene-1,2-dicarboxylic anhydride. Purity can be confirmed by melting point (literature: 103-104°C) and NMR analysis.[12]

Table 1: Troubleshooting Summary
Observed Issue Probable Cause(s) Recommended Solution(s)
Low Conversion Insufficient temperature; Unreactive diene/dienophile; Reagent degradation (moisture).Cautiously increase temperature or extend reaction time.[5] Use an activated dienophile (e.g., maleic anhydride).[2] Use dry glassware and an inert atmosphere.[9]
Yield Drops Over Time Retro-Diels-Alder reaction is occurring.Reduce reaction temperature to the minimum required for conversion.[5] Accept a longer reaction time to preserve the product.
Incorrect (trans) Isomer Non-stereospecific downstream chemistry; Use of a trans-dienophile.Employ reactions that retain stereochemistry (e.g., Curtius rearrangement, nitro reduction).[11] Verify starting material is a cis-dienophile.[8]
Reaction Mixture Darkens Significantly Polymerization of the diene or other side reactions.Ensure the diene is generated in situ and consumed quickly. Consider adding a polymerization inhibitor like hydroquinone if necessary.

Part 4: Mechanistic & Workflow Visualizations

To better illustrate the process, the following diagrams outline the synthesis workflow, the core chemical transformation, and a logical approach to troubleshooting.

Diagram 1: General Synthesis Workflow

SynthesisWorkflow reagent_prep Reagent & Glassware Prep (Anhydrous Conditions) diels_alder Diels-Alder Cycloaddition (e.g., 3-Sulfolene + Maleic Anhydride) reagent_prep->diels_alder 1. Setup intermediate_iso Intermediate Isolation (Crystallization & Filtration) diels_alder->intermediate_iso 2. Reaction & Workup conversion Conversion to Diamine (e.g., Hydrolysis -> Curtius Rearrangement) intermediate_iso->conversion 3. Functional Group Transformation final_purification Final Product Purification (e.g., Distillation or Chromatography) conversion->final_purification 4. Purification DielsAlder cluster_reactants Reactants cluster_product Product diene Diene (HOMO) (1,3-Butadiene) ts Concerted [4+2] Transition State diene->ts dienophile Dienophile (LUMO) (Maleic Anhydride) dienophile->ts product Cyclohexene Adduct (cis-stereochemistry retained) ts->product New σ-bonds form

Caption: Concerted mechanism of the [4+2] Diels-Alder cycloaddition.

Diagram 3: Troubleshooting Flowchart for Low Yield

Troubleshooting decision decision solution solution start Low Yield Observed check_monitoring Monitor Reaction vs. Time (TLC, GC-MS) start->check_monitoring is_product_degrading Is Product Degrading Over Time? check_monitoring->is_product_degrading is_reaction_stalled Is Reaction Stalled (High SM Remaining)? check_monitoring->is_reaction_stalled is_product_degrading->is_reaction_stalled No solution_retro Probable Retro-Diels-Alder -> Lower Reaction Temperature is_product_degrading->solution_retro Yes check_reagents Check Reagent Purity & Reaction Conditions is_reaction_stalled->check_reagents Yes solution_temp Kinetics Issue -> Increase Temp Cautiously -> Increase Reaction Time check_reagents->solution_temp Conditions OK solution_reagents Purity Issue -> Use Fresh/Pure Reagents -> Ensure Anhydrous Setup check_reagents->solution_reagents Reagents Impure

Caption: A logical decision tree for diagnosing the cause of low reaction yield.

References

  • Benchchem. Troubleshooting low conversion rates in Diels-Alder reactions. Link

  • Weber, A. K., et al. (2014). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. RSC Publishing. Link

  • Wikipedia. Diels–Alder reaction. Link

  • ResearchGate. Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Link

  • Slideshare. (2023). Diels-Alder Reaction-For the preparation of cyclohexene. Link

  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Link

  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Link

  • Organic Chemistry Portal. Diels-Alder Reaction. Link

  • Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE. Link

  • Taylor & Francis. (2023). Diels-Alder reaction – Knowledge and References. Link

  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. Link

  • ChemicalBook. (2026). cis-1,2-Diaminocyclohexane. Link

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers. Link

  • Sigma-Aldrich. cis-4-cyclohexene-1,2-dicarboxylic anhydride. Link

  • Arkat USA. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Link

  • YouTube. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. Link

  • Zhao, H.-R. (2016). Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment. University Chemistry. Link

  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Link

  • ResearchGate. (2025). Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane. Link

  • ResearchGate. (2017). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Link

  • Thermo Fisher Scientific. cis-4-Cyclohexene-1,2-dicarboxylic anhydride, 95%. Link

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. Link

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Link

  • PMC. (2017). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Link

  • Sigma-Aldrich. 1,2-Diaminocyclohexane, mixture of cis and trans. Link

  • European Journal of Medicinal Chemistry. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. Link

  • Google Patents. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. Link

  • StudyMoose. (2024). Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. Link

  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Link

  • ResearchGate. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Link

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, cis-4- methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives by complexation with optically active host compounds derived from tartaric acid. Link

Sources

Optimization

Troubleshooting oxidation of cis-cyclohex-4-ene-1,2-diamine during long-term storage

A Guide to Troubleshooting Oxidation During Long-Term Storage Welcome to the technical support center for cis-cyclohex-4-ene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Oxidation During Long-Term Storage

Welcome to the technical support center for cis-cyclohex-4-ene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile diamine in their work. Its unique stereochemistry and reactive sites make it a valuable building block, but its susceptibility to oxidation during long-term storage can pose significant challenges to experimental reproducibility and product purity.

This resource provides in-depth troubleshooting advice, preventative strategies, and analytical protocols to help you maintain the integrity of your cis-cyclohex-4-ene-1,2-diamine samples.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section addresses specific issues you might encounter with your stored samples, providing a clear path from observation to resolution.

Question 1: My stored cis-cyclohex-4-ene-1,2-diamine has changed in appearance and smell. What are the initial signs of oxidation?

Answer:

Initial sensory checks are a critical first step in assessing the quality of your stored diamine. Oxidation can lead to several noticeable changes:

  • Color Change: Pure cis-cyclohex-4-ene-1,2-diamine is typically a colorless to pale yellow liquid. The development of a more pronounced yellow, amber, or even brown color is a strong indicator of degradation. This is due to the formation of conjugated systems, such as imines and other chromophoric byproducts.

  • Increased Viscosity: The formation of oligomeric or polymeric byproducts resulting from oxidation can lead to a noticeable increase in the viscosity of the sample.

  • Formation of Precipitate: In advanced stages of degradation, insoluble polymeric materials may form and precipitate out of the solution.

  • Odor Change: While aliphatic amines have a characteristic ammoniacal odor, oxidation can introduce new, often sharper or more pungent smells due to the formation of various volatile byproducts.

These observations strongly suggest that the compound has undergone oxidative degradation and that further analytical confirmation is necessary before use.

Question 2: I suspect oxidation. How can I definitively confirm and quantify the purity of my cis-cyclohex-4-ene-1,2-diamine sample?

Answer:

Visual and olfactory cues are preliminary. For definitive confirmation and to ensure the material is suitable for your experiments, quantitative analysis is essential. The following are standard analytical methods to assess purity and identify degradation products.

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying structural changes.

  • ¹H NMR: In a pure sample, you will observe characteristic peaks for the olefinic, allylic, and amine protons. The appearance of new signals, particularly in the downfield region, or significant broadening of the amine (N-H) protons can indicate the presence of oxidation products like imines.

  • ¹³C NMR: The formation of C=N bonds from imine byproducts will introduce new signals in the 160-170 ppm range.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

  • Solvent Selection: Use a deuterated solvent that is compatible with amines, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of the diamine sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Interpretation: Compare the resulting spectrum to a reference spectrum of a pure, unoxidized sample. Pay close attention to the integration of key peaks and the presence of any unexpected signals.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for separating volatile components and identifying them based on their mass-to-charge ratio, making it ideal for detecting and quantifying both the parent diamine and its degradation products.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of your diamine sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or methanol.

  • Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a DB-5ms or equivalent) and a temperature program that effectively separates the parent compound from potential lower and higher boiling point impurities.

  • Mass Spectrometry: As compounds elute from the GC column, they will be fragmented and detected by the mass spectrometer.

  • Data Analysis: The purity of the main peak corresponding to cis-cyclohex-4-ene-1,2-diamine can be determined by peak area percentage. The mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify oxidation byproducts.

Question 3: My analysis confirms oxidation. What are the likely root causes in my storage procedure?

Answer:

The oxidation of aliphatic amines is a well-understood process primarily driven by environmental factors. Identifying the specific cause is key to preventing future degradation.

  • Atmosphere (Oxygen): This is the most significant factor. The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, initiating a free-radical chain reaction. This leads to the formation of imines, N-oxides, and eventually more complex degradation products.

  • Temperature: Elevated temperatures accelerate the rate of oxidation. Storing the compound at room temperature, especially with exposure to oxygen, will lead to faster degradation compared to refrigerated or frozen storage.

  • Light: UV light can provide the energy to initiate and propagate radical oxidation reactions. Storage in clear glass or plastic containers that allow light exposure can significantly increase the rate of degradation.

  • Contaminants: The presence of trace metal ions (e.g., from spatulas or storage containers) can catalyze oxidation reactions.[1] Similarly, acidic or basic impurities can also promote degradation pathways.

The interplay of these factors is illustrated in the troubleshooting workflow below.

Visualizing the Problem: Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the chemical degradation pathway and a logical troubleshooting workflow.

cluster_0 Oxidation Pathway Diamine cis-Cyclohex-4-ene-1,2-diamine Radical Amine Radical Cation Diamine->Radical + O2, hv, or Metal Catalyst Peroxy Peroxy Radical Radical->Peroxy Imine Imine Intermediate Peroxy->Imine + another Amine molecule Polymer Oligomers/Polymers Imine->Polymer Further Reactions

Caption: Simplified mechanism of amine oxidation.

cluster_1 Troubleshooting Workflow A Suspicion of Degradation (e.g., failed reaction) B Visual & Olfactory Inspection (Color, Viscosity, Odor) A->B C Analytical Confirmation (NMR, GC-MS) B->C D Is sample degraded? C->D E Proceed with Experiment D->E No F Root Cause Analysis D->F Yes G Check Storage Atmosphere (Inert gas?) F->G H Check Storage Temperature (Too high?) F->H I Check Storage Container (Amber glass?) F->I J Implement Corrective Actions (Repackage, Re-purify, or Re-order) G->J H->J I->J

Caption: Decision tree for troubleshooting diamine degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for cis-cyclohex-4-ene-1,2-diamine?

A1: To maximize shelf-life and maintain purity, strict storage protocols are necessary. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the kinetic rate of oxidation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[1]
Container Amber glass bottle with a tight-fitting capProtects from light-induced degradation and prevents moisture ingress.
Handling Use clean, dry syringes or spatulas. Minimize exposure to air during aliquoting.Prevents contamination with catalytic metals or moisture.

Q2: What is the expected shelf-life under optimal conditions?

A2: When stored under the ideal conditions outlined above, high-purity cis-cyclohex-4-ene-1,2-diamine should remain stable for at least one to two years. However, it is best practice to re-analyze the purity of any stock that has been stored for over a year or has been opened multiple times.

Q3: Can a partially oxidized sample be repurified?

A3: Repurification is possible but can be challenging. Vacuum distillation is the most common method for purifying liquid amines. However, care must be taken as heating can sometimes promote further degradation if oxygen is not rigorously excluded. Column chromatography on a basic support (like alumina) can also be attempted, but may result in significant material loss. For most applications, especially in sensitive fields like drug development, starting with a fresh, high-purity batch is the most reliable and time-efficient approach.

Q4: What are the primary oxidation byproducts, and why are they problematic?

A4: The primary oxidation products are typically imines, formed from the dehydrogenation of the amine. These imines can further react to form more complex, often colored, oligomeric or polymeric materials. These byproducts are problematic for several reasons:

  • Reduced Purity: They lower the molar equivalence of the active diamine, leading to incorrect stoichiometry in reactions.

  • Side Reactions: The imine functional group is reactive and can participate in unintended side reactions, leading to a complex product mixture and lower yields of the desired product.

  • Catalyst Poisoning: In catalytic reactions, degradation products can sometimes bind to and deactivate the catalyst.

By understanding the mechanisms of degradation and implementing rigorous storage and handling protocols, you can ensure the long-term stability and reliability of your cis-cyclohex-4-ene-1,2-diamine for successful research and development outcomes.

References

  • Haywood, D. J., & Pizey, J. S. (1971). Microbial oxidation of amines. Partial purification of a mixed-function secondary-amine oxidase system from Pseudomonas aminovorans that contains an enzymically active cytochrome-P-420-type haemoprotein. Portland Press. Available at: [Link]

  • Meng, S., & Lambert, T. H. (2025). Harnessing Oxidized Amines as Robust Sorbents for Carbon Capture. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions Catalyzed by cis-Cyclohex-4-ene-1,2-diamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coupling reactions catalyzed by cis-cyclohex-4-ene-1,2-diamine and its derivatives. The question-and-answer format is designed to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your research.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during cis-cyclohex-4-ene-1,2-diamine catalyzed cross-coupling reactions, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction is not yielding any product, or the conversion is significantly lower than expected. What are the primary factors I should investigate?

A1: A low or non-existent yield in a palladium-catalyzed cross-coupling reaction is a frequent issue that can often be traced back to a few key areas. A systematic check of your reagents, reaction setup, and catalyst system is the most effective troubleshooting strategy.

  • Integrity of Reagents and Solvents:

    • Purity of Starting Materials: Ensure the high purity of your aryl halide (or pseudohalide) and your coupling partner (e.g., boronic acid, amine, etc.). Impurities can act as catalyst poisons, effectively shutting down the catalytic cycle.[1] For instance, in amininations, the amine's purity is paramount and may require purification before use.[1]

    • Solvent Quality: The use of anhydrous and thoroughly degassed solvents is critical.[1] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, while water can interfere with certain coupling partners, such as organoboron reagents.[1][2] Solvents like DMF and other dipolar aprotic solvents are often used to dissolve most organic compounds and many inorganic salts.[3]

  • Catalyst and Ligand Activity:

    • Pre-catalyst Activation: Many cross-coupling reactions utilize stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[3][4][5][6] If this reduction is inefficient, the concentration of the active catalyst will be too low to drive the reaction.

    • Ligand Integrity: cis-Cyclohex-4-ene-1,2-diamine and its derivatives, like many phosphine ligands, can be susceptible to oxidation.[1] Ensure your ligand has been stored under an inert atmosphere and has not degraded.

  • Reaction Setup and Inert Atmosphere:

    • Exclusion of Air: The reaction vessel must be meticulously purged with an inert gas (argon or nitrogen) to eliminate all traces of oxygen.[1] This is typically achieved using a Schlenk line or by performing several vacuum-backfill cycles.

Q2: I'm observing the formation of a black precipitate in my reaction, and the reaction has stalled. What is happening, and how can I prevent it?

A2: The formation of a black precipitate is a strong indicator of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This occurs when the palladium catalyst agglomerates and falls out of solution, effectively stopping your reaction.

  • Causes of Palladium Black Formation:

    • High Reaction Temperature: Excessive heat can accelerate the rate of catalyst decomposition and agglomeration.[1]

    • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation of the active catalyst, which can then decompose to palladium black.[1]

    • Inadequate Ligand Concentration or Efficacy: The cis-cyclohex-4-ene-1,2-diamine ligand's primary role is to stabilize the palladium center and prevent agglomeration. If the ligand concentration is too low, or if it is not effectively binding to the palladium, the catalyst will be unstable.

  • Preventative Measures:

    • Optimize Temperature: Consider lowering the reaction temperature and compensating with a longer reaction time.

    • Rigorous Degassing: Ensure your reaction is performed under a strictly inert atmosphere.

    • Adjust Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes improve catalyst stability. However, be aware that excess ligand can also inhibit the reaction by blocking coordination sites on the palladium.[7]

Issue 2: Formation of Side Products

Q3: My reaction is producing a significant amount of homocoupling product from my organoboron reagent. How can I suppress this side reaction?

A3: Homocoupling of organoboron reagents is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of Pd(II) species and oxygen.[4]

  • Minimizing Homocoupling:

    • Efficient Pre-catalyst Reduction: Ensure that your Pd(II) pre-catalyst is rapidly and efficiently reduced to the active Pd(0) species at the start of the reaction.[4]

    • Strict Exclusion of Oxygen: As oxygen can promote the formation of Pd(II) from Pd(0), maintaining a rigorously inert atmosphere is crucial.[4]

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[8]

    • Use of Excess Halide: Employing a slight excess of the aryl halide coupling partner can favor the cross-coupling pathway.[8]

Q4: I am observing dehalogenation of my aryl halide starting material. What causes this, and how can I avoid it?

A4: Dehalogenation is a side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom. This typically occurs after the oxidative addition step and involves a hydride source in the reaction mixture.[4]

  • Sources of Hydride and Mitigation Strategies:

    • Solvent: Some solvents, particularly alcohols, can act as hydride donors. If possible, switch to a non-protic solvent.

    • Base: Certain amine bases can also be a source of hydrides.[4] Consider screening different bases to find one that minimizes dehalogenation.

    • Water: Trace amounts of water can also contribute to dehalogenation. Using anhydrous conditions is recommended.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and optimization of cis-cyclohex-4-ene-1,2-diamine catalyzed cross-coupling reactions.

Q5: Why is cis-cyclohex-4-ene-1,2-diamine an effective ligand for cross-coupling reactions?

A5: Diamine ligands, including cis-cyclohex-4-ene-1,2-diamine, have proven to be highly effective in a variety of cross-coupling reactions, particularly those catalyzed by copper and palladium.[9] Their efficacy stems from several key features:

  • Chelation: The bidentate nature of the diamine allows it to form a stable chelate with the metal center. This chelation enhances the stability of the catalytic species, preventing decomposition and promoting higher catalytic turnover.

  • Electron Donation: The nitrogen atoms of the diamine are good σ-donors, which increases the electron density on the metal center.[10] This increased electron density facilitates the crucial oxidative addition step in the catalytic cycle, especially with less reactive aryl chlorides.[11]

  • Steric Influence: The cyclohexane backbone provides a specific steric environment around the metal center, which can influence the rate of reductive elimination and the overall efficiency of the reaction.

Q6: How do I choose the optimal base and solvent for my reaction?

A6: The choice of base and solvent is highly interdependent and crucial for the success of the reaction.[3]

  • Base Selection: The base plays a critical role in the catalytic cycle, often facilitating the transmetalation step.[2][8]

    • For Suzuki-Miyaura couplings , common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence the reaction rate and the tolerance of functional groups.

    • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[6]

  • Solvent Selection: The solvent must be able to dissolve the reactants and the catalyst, and it can also influence the reaction rate and selectivity.[3]

    • Polar aprotic solvents like dioxane, THF, DMF, and toluene are commonly used.[4]

    • The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.[3]

    • For some Suzuki-Miyaura reactions, the addition of a small amount of water can be beneficial.[4]

Q7: What is the general procedure for setting up a cross-coupling reaction using a cis-cyclohex-4-ene-1,2-diamine ligand?

A7: The following is a general protocol for a palladium-catalyzed cross-coupling reaction. Note that specific conditions will need to be optimized for your particular substrates.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

Step Action Rationale
1. Vessel Preparation To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 1–5 mol%), and the cis-cyclohex-4-ene-1,2-diamine ligand (1.1–1.2 equiv relative to Pd).Ensures an anhydrous and oxygen-free environment.
2. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.Removes oxygen, which can deactivate the catalyst.[1]
3. Reagent Addition Under a positive pressure of inert gas, add the coupling partner (e.g., boronic acid, 1.1–1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the degassed solvent.Maintains the inert atmosphere during reagent addition.
4. Reaction Heat the reaction mixture to the desired temperature with vigorous stirring.Provides the necessary activation energy for the reaction.
5. Monitoring Monitor the progress of the reaction by TLC, GC, or LC-MS.Determines when the reaction is complete.
6. Workup Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.Isolates the crude product.
7. Purification Purify the crude product by column chromatography, recrystallization, or distillation.Obtains the pure desired product.

III. Visualizing Experimental Workflows

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

Troubleshooting_Workflow start Low or No Yield reagents Check Reagent and Solvent Purity start->reagents Initial Check inert Verify Inert Atmosphere reagents->inert catalyst Assess Catalyst/Ligand Integrity inert->catalyst temp Optimize Reaction Temperature catalyst->temp If still low yield base_solvent Screen Different Bases/Solvents temp->base_solvent ratio Adjust Ligand/Metal Ratio base_solvent->ratio precatalyst Confirm Pre-catalyst Activation ratio->precatalyst success Reaction Optimized precatalyst->success Yield Improved

Caption: Troubleshooting decision tree for low reaction yield.

General_Catalytic_Cycle Pd0 LₙPd(0) PdII_RX LₙPd(II)(R)(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu LₙPd(II)(R)(Nu) PdII_RX->PdII_R_Nu Transmetalation (M-Nu) PdII_R_Nu->Pd0 Product R-Nu PdII_R_Nu->Product Reductive Elimination

Sources

Optimization

Technical Support Center: Navigating the Coordination Chemistry of cis-Cyclohex-4-ene-1,2-diamine

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cis-cyclohex-4-ene-1,2-diamine. This guide is designed to provide expert insights and practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cis-cyclohex-4-ene-1,2-diamine. This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome the unique challenges associated with the coordination of this sterically demanding ligand. Our goal is to equip you with the knowledge to optimize your synthetic protocols, improve yields, and achieve your desired metal complexes with greater efficiency and confidence.

Introduction: The Challenge of the cis Conformation

The cis-cyclohex-4-ene-1,2-diamine ligand presents a unique set of steric constraints due to the fixed spatial relationship of its two amino groups on the same face of the cyclohexene ring. This conformation can lead to significant steric hindrance, influencing reaction kinetics, coordination geometry, and the stability of the resulting metal complexes.[1][2] Understanding and mitigating these steric effects is paramount to successful coordination chemistry with this versatile ligand. This guide addresses common issues encountered in the laboratory and provides actionable solutions grounded in established principles of coordination chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing very low to no yield of my desired metal complex. What are the likely causes and how can I improve it?

Low or no product formation is a common frustration when working with sterically hindered ligands. Several factors related to the cis conformation of your diamine ligand could be at play.

Answer:

The primary culprit is often steric hindrance impeding the approach of the ligand to the metal center.[1] The rigid cis geometry can create a "cupped" or "shielded" face, making it difficult for both amine groups to coordinate effectively, especially to smaller or more sterically crowded metal precursors.

Troubleshooting Flowchart: Low Yield

start Low/No Yield Observed q1 Is the metal precursor sterically bulky? start->q1 a1_yes Switch to a less hindered precursor (e.g., with labile ligands like acetonitrile, THF, or triflate). q1->a1_yes Yes q2 Are you using an appropriate solvent? q1->q2 No a1_yes->q2 a2_no Change to a coordinating solvent (e.g., DMF, DMSO) to stabilize the metal precursor or a non-coordinating solvent (e.g., dichloromethane, toluene) to favor ligand binding. q2->a2_no No q3 Is the reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Gradually increase temperature to overcome the activation energy barrier. Monitor for decomposition. q3->a3_no No q4 Is the ligand to metal ratio correct? q3->q4 Yes a3_no->q4 a4_no Increase the molar excess of the diamine ligand to shift the equilibrium towards product formation. q4->a4_no No end Improved Yield q4->end Yes a4_no->end

Caption: Troubleshooting decision tree for low yield reactions.

Detailed Recommendations:

  • Choice of Metal Precursor: The steric bulk of the ancillary ligands on your metal precursor is critical. Highly labile, weakly coordinating ligands are preferable. For instance, when synthesizing platinum complexes, using a precursor with labile ligands like those in [Pt(cod)Cl2] (cod = 1,5-cyclooctadiene) or aquated species can facilitate easier coordination of the bulky diamine.[3]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction outcome.

    • Coordinating Solvents (e.g., DMF, DMSO): These can help to solubilize the metal salt and may facilitate the displacement of existing ligands. However, they can also compete with your diamine for coordination sites.

    • Non-Coordinating Solvents (e.g., Dichloromethane, Toluene): These solvents will not compete for coordination, which can favor the binding of your diamine ligand.

  • Temperature and Reaction Time: Sterically hindered reactions often require more energy to overcome the activation barrier.

    • Gradually increasing the reaction temperature in increments of 10-20°C can significantly improve the reaction rate.[4]

    • It is crucial to monitor the reaction for any signs of decomposition of the starting materials or product at elevated temperatures. Extended reaction times at a moderate temperature may be more effective than high temperatures for short durations.

ParameterInitial RecommendationOptimized ConditionRationale
Solvent EthanolDichloromethane or AcetonitrileMinimizes competition for coordination sites.
Temperature Room Temperature40-80°C (metal dependent)Provides sufficient energy to overcome steric barriers.[5]
Ligand:Metal Ratio 1:11.2:1 to 2:1Le Châtelier's principle drives the reaction forward.
Metal Precursor MCl2(PPh3)2M(OTf)2 or MCl2(CH3CN)2Triflate (OTf) and acetonitrile are highly labile leaving groups.
FAQ 2: My product appears to be a mixture of species, or I am isolating a complex where the diamine is coordinated in a monodentate fashion. How can I promote bidentate chelation?

The formation of a stable chelate ring is often the thermodynamic driving force for the reaction. However, with cis-cyclohex-4-ene-1,2-diamine, the kinetic barrier to forming the chelate can be significant, leading to monodentate intermediates or polymeric species.

Answer:

Promoting bidentate chelation requires optimizing conditions to favor the intramolecular cyclization step over intermolecular reactions.

Key Strategies to Promote Chelation:

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (which lead to polymers or monodentate coordination of multiple ligands) and favor the intramolecular formation of the chelate ring.

  • Choice of Counter-ion/Anion: A weakly coordinating anion (e.g., BF4-, PF6-, OTf-) on the metal precursor is less likely to compete for a coordination site, thus leaving it available for the second amine group to bind.

  • Use of a "Template" Metal: In some cases, a metal ion with a strong preference for a specific coordination geometry that matches the bite angle of the cis-diamine can act as a template, guiding the formation of the chelate ring.[6]

Experimental Protocol: Promoting Bidentate Coordination of cis-cyclohex-4-ene-1,2-diamine to a Platinum(II) Center

  • Precursor Preparation: In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve one equivalent of K2PtCl4 in a minimal amount of deionized water.

  • Ligand Addition: In a separate flask, dissolve 1.1 equivalents of cis-cyclohex-4-ene-1,2-diamine in deionized water.

  • Reaction under High Dilution: Add the diamine solution dropwise to the vigorously stirring platinum salt solution over a period of 1-2 hours at room temperature. The final concentration should be in the range of 0.01-0.05 M.

  • Reaction Monitoring: Monitor the reaction progress by TLC or 1H NMR spectroscopy. The formation of the chelated product is often indicated by a downfield shift of the amine protons and the cyclohexene backbone protons.

  • Isolation: Upon completion, the desired product, [Pt(cis-cyclohex-4-ene-1,2-diamine)Cl2], may precipitate from the solution. If not, the volume can be slowly reduced under vacuum. The solid is then collected by filtration, washed with cold water, then diethyl ether, and dried in vacuo.

FAQ 3: I am struggling with the purification of my final complex. Are there any specific recommendations?

Purification can be challenging due to the potential for side products with similar polarities to the desired complex.

Answer:

The purification strategy will depend on the stability and solubility of your complex.

Purification Strategy Flowchart

start Crude Product Mixture q1 Is the complex soluble and stable in organic solvents? start->q1 a1_yes Column Chromatography (Silica or Alumina) q1->a1_yes Yes a1_no Is the complex crystalline? q1->a1_no No end Purified Complex a1_yes->end a2_yes Recrystallization a1_no->a2_yes Yes a2_no Precipitation/Washing a1_no->a2_no No a2_yes->end a2_no->end

Caption: Decision-making process for purification strategies.

Detailed Purification Protocols:

  • Recrystallization: If your complex is crystalline, this is often the best method for achieving high purity.

    • Solvent System: A common technique is to dissolve the complex in a good solvent (e.g., methanol, dichloromethane) and then slowly add a poor solvent (e.g., diethyl ether, hexanes) until turbidity is observed. Allowing the solution to stand, often at a reduced temperature, can induce crystallization.

  • Column Chromatography: For complexes that are stable on silica or alumina, column chromatography can be effective for separating the desired product from unreacted ligand and other byproducts.

    • Solvent Gradient: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., from 100% dichloromethane to a 95:5 dichloromethane:methanol mixture), is often necessary to elute the complex while retaining more polar impurities.

  • Precipitation and Washing: For complexes that are poorly soluble, precipitation followed by thorough washing can be an effective purification method. After the reaction, adding a solvent in which your complex is insoluble can cause it to precipitate, leaving impurities in the solution. Subsequent washing with cold solvents can remove any remaining soluble impurities.

References

  • Papadia, P., Micoli, K., Barbanente, A., Ditaranto, N., Hoeschele, J. D., Natile, G., Marzano, C., Gandin, V., & Margiotta, N. (2018). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Molecules, 23(10), 2536. [Link]

  • Bielawska, A., & Borysewicz, M. (2020). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Molecules, 25(7), 1603. [Link]

  • Wikipedia contributors. (2023). Metal complexes of diamines. In Wikipedia, The Free Encyclopedia. [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3245. [Link]

  • MacLachlan, M. J., Park, M. K., & Thompson, L. K. (1999). Coordination Compounds of Schiff-Base Ligands Derived from Diaminomaleonitrile (DMN): Mononuclear, Dinuclear, and Macrocyclic Derivatives. Inorganic Chemistry, 38(23), 5282–5291. [Link]

  • Zhang, S., & Zhang, X. (2001). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). Organometallics, 20(13), 2824–2831. [Link]

  • Edelmann, F. T. (2009). ChemInform Abstract: Advances in the Coordination Chemistry of Amidinate and Guanidinate Ligands. ChemInform, 35(38). [Link]

  • O'Sullivan, S., & Westwood, J. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(24), 8031. [Link]

  • Appleton, T. G., & Hall, J. R. (1987). Syntheses, kinetics, and mechanism of formation of polynuclear hydroxo-bridged complexes of (trans-1,2-diaminocyclohexane)platinum(II). Journal of the American Chemical Society, 109(25), 7472–7479. [Link]

  • Andruniow, T., Zborowski, K., & Broclawik, E. (2017). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 22(9), 1438. [Link]

  • Bauer, E. B. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chemical Society Reviews, 41(8), 3153–3167. [Link]

  • Ma, Z., Wang, Z., & Sun, W.-H. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(I)-catalyzed asymmetric hydrogenation of ketones. Dalton Transactions. [Link]

  • Pérez, J. M., et al. (2002). Preparation and Characterization of Platinum(II) and (IV) Complexes of 1,3-Diaminepropane and 1,4-Diaminebutane: Circumvention of Cisplatin Resistance and DNA Interstrand Cross-Link Formation in CH1cisR Ovarian Tumor Cells. Journal of Medicinal Chemistry, 45(9), 1835–1844. [Link]

  • Khan, I. A., & Ahmad, S. (2011). Synthesis, hydrolysis and fluorescence of Schiff base derivatives of (±) trans-1,2-diaminocyclohexane (DACH) in Co(II), Zn(II), Ni(II) and Cu(II) Complexes. ResearchGate. [Link]

  • Alimov, A. M., et al. (2023). Synthesis, structure, and properties of platinum(II) complexes with monoethanolamine. Chemical Review and Letters, 6(4), 232-238. [Link]

  • Radecka-Paryzek, W., & Patroniak, V. (2018). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 23(11), 2933. [Link]

  • Mogensen, K. F., & Skibsted, L. H. (1976). Photochemistry of cis- and trans-Amminebis(1,2-ethanediamine)- rhodium(III) Complexes. Water Exchange. Acta Chemica Scandinavica, 30a, 538-542. [Link]

  • Kawaguchi, H., & Matsuo, T. (2005). Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. Institute for Molecular Science Annual Review, 2005(VIII-B), 105-106. [Link]

  • Wilson, J. J., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 114(8), 4470–4495. [Link]

  • López-Solera, M. I., et al. (2001). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 6(12), 1018-1028. [Link]

  • van der Vlugt, J. I., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry, 17(1), 42–57. [Link]

  • Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. [Link]

  • Oishi, T., et al. (1995). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. ResearchGate. [Link]

  • van der Eycken, E., & de Kimpe, N. (2019). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]

  • Habala, L., et al. (2010). Synthesis of 4-trans-cyclohexane-1,2-diamine)oxalatoplatinum(II) derivatives 2-4 (the stereochemistry is omitted). ResearchGate. [Link]

  • Toda, F., & Tanaka, K. (1996). Efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, cis-4- methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives by complexation with optically active host compounds derived from tartaric acid. Journal of the Chemical Society, Perkin Transactions 1, (8), 815-822. [Link]

  • DeGayner, J. A., & Fout, A. R. (2018). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 47(39), 13819–13826. [Link]

  • Al-Nabel, O., et al. (2020). Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. Physical Chemistry Chemical Physics, 22(34), 19139–19151. [Link]

  • Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 6062-6126. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohex-4-ene-1,3-diamine. PubChem Compound Database. [Link]

Sources

Troubleshooting

Improving enantiomeric excess (ee) in cis-cyclohex-4-ene-1,2-diamine chiral resolution

An advanced technical support resource designed for professionals in chemical research and pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions to optimize the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource designed for professionals in chemical research and pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions to optimize the chiral resolution of (±)-cis-cyclohex-4-ene-1,2-diamine, a critical building block in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for cis-cyclohex-4-ene-1,2-diamine?

The most prevalent and effective resolving agents for racemic cis-cyclohex-4-ene-1,2-diamine are chiral acids, which form diastereomeric salts with the diamine. L-(+)-Tartaric acid is a widely used and commercially available resolving agent for this purpose. Other chiral acids, such as (R)-(-)-mandelic acid and (1S)-(+)-10-camphorsulfonic acid, have also been employed, but tartaric acid derivatives often provide a good balance of cost-effectiveness and efficiency. The choice of resolving agent is critical as it directly influences the crystallization properties and the ultimate enantiomeric excess (ee) of the resolved diamine.

Q2: What is the theoretical yield for a single diastereomeric salt crystallization step?

In a classical resolution, the theoretical maximum yield for the crystallization of one diastereomer is 50% of the starting racemic diamine. This is because the racemic mixture contains equal amounts of the (R,R) and (S,S) enantiomers. The resolving agent, for instance, L-(+)-tartaric acid, will selectively form a less soluble diastereomeric salt with one of the enantiomers, allowing it to crystallize out of the solution while the other diastereomeric salt remains dissolved.

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of the resolved diamine?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method for determining the ee of the resolved cis-cyclohex-4-ene-1,2-diamine. Alternatively, Gas Chromatography (GC) with a chiral column can also be utilized. Another approach involves derivatizing the diamine with a chiral agent, such as Mosher's acid chloride, and then analyzing the resulting diastereomers by standard ¹H NMR spectroscopy.

Troubleshooting Guide: Optimizing Enantiomeric Excess

This section addresses common challenges encountered during the chiral resolution of cis-cyclohex-4-ene-1,2-diamine and provides systematic solutions.

Experimental Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Free Diamine cluster_3 Step 4: Recovery from Filtrate (Optional) racemic_diamine Racemic (±)-cis-cyclohex-4-ene-1,2-diamine mixing Mixing and Heating to Dissolve racemic_diamine->mixing resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing cooling Controlled Cooling mixing->cooling filtration Filtration to Isolate Crystals cooling->filtration crystals Diastereomeric Salt Crystals (e.g., (S,S)-diamine-L-tartrate) filtration->crystals filtrate Filtrate Containing Soluble Diastereomer (e.g., (R,R)-diamine-L-tartrate) filtration->filtrate base_treatment_crystals Base Treatment (e.g., NaOH) crystals->base_treatment_crystals base_treatment_filtrate Base Treatment (e.g., NaOH) filtrate->base_treatment_filtrate extraction_crystals Solvent Extraction base_treatment_crystals->extraction_crystals enantiopure_diamine1 Enantiopure (S,S)-Diamine extraction_crystals->enantiopure_diamine1 extraction_filtrate Solvent Extraction base_treatment_filtrate->extraction_filtrate enantiopure_diamine2 Enantiopure (R,R)-Diamine extraction_filtrate->enantiopure_diamine2

Caption: Workflow for the chiral resolution of cis-cyclohex-4-ene-1,2-diamine.

Problem 1: Low Enantiomeric Excess (ee < 90%) in the Crystallized Product
Probable Cause Recommended Solution
Co-precipitation of the more soluble diastereomer: This can occur if the cooling rate is too fast, not allowing for thermodynamic equilibrium to be reached.Optimize the cooling profile: Employ a slower, more controlled cooling rate. For instance, instead of placing the solution directly in an ice bath, allow it to cool to room temperature over 2-4 hours, followed by further cooling to 0-5 °C for 12-24 hours.
Incorrect solvent system: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A suboptimal solvent may not provide sufficient discrimination.Solvent screening: Experiment with different solvent systems. While methanol is common, mixtures such as methanol/water or ethanol/water can alter the solubility profiles. Start with a 9:1 methanol/water mixture and adjust the ratio based on yield and ee.
Impure starting materials: The presence of impurities in the racemic diamine or the resolving agent can interfere with the crystallization process.Purify starting materials: Recrystallize the racemic diamine and the resolving agent before use. Purity should be confirmed by NMR and melting point analysis.
Problem 2: Poor or No Crystallization
Probable Cause Recommended Solution
Solution is too dilute: The concentration of the diastereomeric salts is below the supersaturation point required for nucleation.Increase concentration: Carefully evaporate a portion of the solvent under reduced pressure and attempt to recrystallize.
Inappropriate solvent: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from crystallizing.Anti-solvent addition: Introduce an anti-solvent (a solvent in which the diastereomeric salts are less soluble) dropwise to the solution to induce precipitation. For a methanol solution, tert-butyl methyl ether (MTBE) can be an effective anti-solvent.
Absence of nucleation sites: Spontaneous nucleation may not occur readily.Seed the solution: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod can sometimes provide nucleation sites.
Problem 3: Low Yield of the Desired Diastereomer (< 30%)
Probable Cause Recommended Solution
Sub-optimal stoichiometry of the resolving agent: An incorrect molar ratio of diamine to resolving agent can lead to incomplete salt formation and reduced yield.Verify stoichiometry: The molar ratio of a diamine to a dicarboxylic acid like tartaric acid is typically 1:1. Ensure accurate weighing of both components.
Excessive washing of the crystals: Over-washing the filtered crystals can lead to significant product loss, as the diastereomeric salt has some solubility in the wash solvent.Minimize washing volume: Wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a substantial amount of the product.
Premature filtration: Filtering the crystals before crystallization is complete will naturally result in a lower yield.Allow sufficient crystallization time: Ensure the solution is held at the final low temperature for an adequate period (e.g., 12-24 hours) to maximize the recovery of the less soluble diastereomer.
Troubleshooting Logic Diagram

G start Start: Low ee or Yield check_ee Is ee < 90%? start->check_ee check_yield Is Yield < 30%? check_ee->check_yield No optimize_cooling Optimize Cooling Rate & Solvent System check_ee->optimize_cooling Yes check_stoichiometry Verify Stoichiometry & Crystallization Time check_yield->check_stoichiometry Yes end End: Improved ee/Yield check_yield->end No recrystallize Perform Recrystallization of Diastereomeric Salt optimize_cooling->recrystallize recrystallize->end purify_materials Purify Starting Materials check_stoichiometry->purify_materials purify_materials->end

Caption: A decision-making flowchart for troubleshooting chiral resolution issues.

Detailed Experimental Protocol: Resolution with L-(+)-Tartaric Acid

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic cis-cyclohex-4-ene-1,2-diamine (1.0 eq) in methanol (approximately 10 mL per gram of diamine).

    • In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in a minimum amount of warm methanol.

    • Slowly add the tartaric acid solution to the diamine solution with stirring.

    • Gently heat the combined solution to ensure all solids are dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator (4 °C) and leave it undisturbed for 24 hours.

  • Isolation:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals sparingly with a small volume of ice-cold methanol.

    • Dry the crystals under vacuum to a constant weight. This is the diastereomeric salt.

  • Liberation of the Free Diamine:

    • Dissolve the dried diastereomeric salt in a minimum amount of deionized water.

    • Cool the aqueous solution in an ice bath and add a 2 M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >12.

    • Extract the liberated free diamine from the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched diamine.

  • Analysis:

    • Determine the enantiomeric excess of the resulting diamine using chiral HPLC or GC.

References

  • Pollard, J. R., & Williams, J. M. J. (2000). A practical resolution of trans-cyclohexane-1,2-diamine. Tetrahedron: Asymmetry, 11(24), 5067-5069. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, a Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the resolution of racemates. Journal of Chromatography A, 906(1-2), 379-397. [Link]

  • Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). The Art of Resolution. Organic & Biomolecular Chemistry, 4(17), 3011-3030. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of cis-cyclohex-4-ene-1,2-diamine by ¹H and ¹³C NMR Spectroscopy

In the landscape of pharmaceutical research, drug development, and chemical manufacturing, the rigorous confirmation of a molecule's identity and the precise determination of its purity are cornerstones of quality and sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research, drug development, and chemical manufacturing, the rigorous confirmation of a molecule's identity and the precise determination of its purity are cornerstones of quality and safety. For a chiral building block like cis-cyclohex-4-ene-1,2-diamine, ensuring its structural integrity and purity is paramount for the success of subsequent synthetic steps and the ultimate efficacy of the final active pharmaceutical ingredient.

This guide provides a comprehensive, in-depth analysis of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of cis-cyclohex-4-ene-1,2-diamine. We will explore the theoretical underpinnings of the NMR analysis, provide detailed experimental protocols for quantitative purity determination (qNMR), and compare this methodology with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the purity assessment of this and structurally similar compounds.

The Foundational Role of NMR in Structural Elucidation and Purity Assessment

NMR spectroscopy stands as a uniquely powerful tool in chemical analysis. It is a primary analytical method that allows for not only the structural confirmation of a molecule but also its quantification without the need for a specific reference standard of the analyte itself. The fundamental principle of quantitative NMR (qNMR) lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal. By introducing a known amount of a high-purity internal standard into a sample of known mass, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.

Why NMR is the Gold Standard for cis-cyclohex-4-ene-1,2-diamine Purity Validation:
  • Structural Confirmation: Provides an unambiguous fingerprint of the molecule, confirming the cis stereochemistry and the presence of all key functional groups.

  • Primary Method: qNMR is recognized by metrological institutes as a primary ratio method of measurement, offering a high degree of accuracy and precision.

  • Universal Detection: In a single experiment, NMR can detect and quantify all proton-containing molecules, including the main component and any impurities.

  • Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when working with valuable or scarce materials.

¹H and ¹³C NMR Spectral Analysis of cis-cyclohex-4-ene-1,2-diamine

A thorough understanding of the expected NMR spectrum is crucial for both identification and purity assessment. Due to the molecule's symmetry, a specific number of signals is anticipated in both the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of cis-cyclohex-4-ene-1,2-diamine is expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic protons will appear at the most downfield chemical shift, followed by the methine protons attached to the carbons bearing the amino groups. The allylic protons will be further upfield, and the amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum of pure cis-cyclohex-4-ene-1,2-diamine should exhibit three distinct signals. The two equivalent olefinic carbons will have the most downfield chemical shift. The two equivalent methine carbons bonded to the nitrogen atoms will appear at an intermediate chemical shift, and the two equivalent allylic carbons will be the most upfield. The presence of more than three signals would indicate the presence of impurities or a different isomeric form.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Olefinic (C=C-H )5.5 - 6.0125 - 130
Methine (H -C-NH₂)3.0 - 3.550 - 55
Allylic (C-CH ₂-C)2.0 - 2.525 - 30
Amine (NH ₂)1.0 - 3.0 (broad)-

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Quantitative Purity Determination by ¹H NMR (qNMR)

The following protocol outlines the steps for determining the purity of cis-cyclohex-4-ene-1,2-diamine using qNMR with an internal standard.

Experimental Protocol for qNMR

1. Selection of Internal Standard:

  • The internal standard must be of high purity (certified if possible).

  • It should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.

  • It must be soluble in the same deuterated solvent as the analyte and not react with it.

  • Maleic anhydride or 1,4-dinitrobenzene are suitable choices.

2. Sample Preparation:

  • Accurately weigh a specific amount of the cis-cyclohex-4-ene-1,2-diamine sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 10-20 mg) into the same NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard completely.

  • Ensure the sample is thoroughly mixed.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons. This is critical for accurate quantification.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • "analyte" refers to cis-cyclohex-4-ene-1,2-diamine

    • "std" refers to the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve acquire_spectrum Acquire ¹H NMR spectrum dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate Integrate analyte and standard signals process_spectrum->integrate calculate Calculate purity using formula integrate->calculate

Caption: Workflow for purity determination by qNMR.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other techniques are also commonly employed for purity analysis. The choice of method often depends on the specific requirements of the analysis.

Technique Principle Advantages for cis-cyclohex-4-ene-1,2-diamine Disadvantages
qNMR Signal area is proportional to the number of nuclei.Primary method, provides structural information, non-destructive, universal detection.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
GC-MS Separation by volatility and partitioning, followed by mass-based detection.High sensitivity, excellent for volatile impurities, provides molecular weight information.Requires derivatization for polar amines, potential for thermal degradation, not a primary method.
Chiral HPLC Separation of enantiomers based on differential interaction with a chiral stationary phase.Excellent for determining enantiomeric purity, high sensitivity.Requires method development for specific analytes, may not detect non-chiral impurities, not a primary method for absolute purity.
GC-MS Protocol for Impurity Profiling

1. Derivatization:

  • React the diamine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride or a chloroformate) to increase its volatility and improve chromatographic performance.

2. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Use a temperature program to separate the components based on their boiling points.

  • The mass spectrometer will detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis derivatize Derivatize sample inject Inject into GC derivatize->inject separate Separate by volatility inject->separate detect Detect and identify by MS separate->detect

Caption: Workflow for GC-MS impurity profiling.

Chiral HPLC Protocol for Enantiomeric Purity

1. Method Development:

  • Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Optimize the mobile phase composition (e.g., a mixture of hexane and an alcohol) to achieve baseline separation of the enantiomers.

2. Analysis:

  • Dissolve the sample in the mobile phase.

  • Inject the sample onto the equilibrated HPLC system.

  • Monitor the elution of the enantiomers using a UV detector.

  • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of cis-cyclohex-4-ene-1,2-diamine, an integrated approach is recommended. ¹H and ¹³C NMR spectroscopy serve as the primary tools for structural confirmation and absolute purity determination through qNMR. This provides a high degree of confidence in the identity and purity of the bulk material.

GC-MS is a valuable complementary technique for identifying and quantifying volatile impurities that may be present at low levels. Chiral HPLC is essential for determining the enantiomeric purity, which is a critical parameter for a chiral building block.

By combining the strengths of these analytical techniques, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of cis-cyclohex-4-ene-1,2-diamine, ultimately contributing to the development of safe and effective pharmaceuticals. The validation of analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Organic Primary Standards Group. Quantitative NMR. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available at: [Link]

  • ACS Publications. HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Available at: [Link]

  • ResearchGate. 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... Available at: [Link]

  • Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. Available at: [Link]

  • Brainly. [FREE] Can someone analyze this NMR? Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. Available at: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available at: [Link]

  • Thieme. 4. 13C NMR Spectroscopy. Available at: [Link]

  • SpectraBase. CIS-CYCLOHEX-4-EN-1,2-DICARBOXYLIC-ANHYDRIDE;CIS-3A,4,7,7A-TETRAHYDRO-1,3-ISOBENZOFURANDIONE. Available at: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available at: [Link]

  • ResearchGate. Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Available at: [Link]

  • Filo. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (
Comparative

A Comparative Guide to cis-Cyclohex-4-ene-1,2-diamine and Ethylenediamine in Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals In the intricate world of coordination chemistry, the selection of a ligand is paramount to tailoring the properties of a metal complex for specific applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the selection of a ligand is paramount to tailoring the properties of a metal complex for specific applications, from catalysis to medicinal chemistry. This guide provides an in-depth comparison of two bidentate diamine ligands: the conformationally restricted cis-cyclohex-4-ene-1,2-diamine and the flexible, archetypal ethylenediamine.

Introduction to the Ligands

Ethylenediamine (en) , with the chemical formula C₂H₄(NH₂)₂, is a foundational bidentate ligand in coordination chemistry.[1][2] Its simple, flexible ethylene backbone allows the two primary amine groups to readily coordinate with a metal ion, forming a stable five-membered chelate ring.[3][4] This colorless liquid with an ammonia-like odor is a strong chelating agent, forming stable complexes with a wide array of transition metals.[3][5] The stability of these complexes is largely attributed to the chelate effect, an entropically favorable process.[2][5]

cis-Cyclohex-4-ene-1,2-diamine is a more structurally complex bidentate ligand. The presence of the cyclohexene ring imposes significant conformational rigidity compared to the free rotation of the carbon-carbon single bond in ethylenediamine. This structural constraint can influence the geometry and stability of the resulting coordination complexes, potentially leading to unique catalytic activities or biological properties. While less ubiquitous than ethylenediamine, its derivatives have been explored in asymmetric synthesis and as components of potential therapeutic agents.[6][7]

Comparative Analysis: Structural and Performance Insights

The primary distinction between these two ligands lies in the conformational freedom of their backbones. This difference has profound implications for the resulting coordination complexes.

Featurecis-Cyclohex-4-ene-1,2-diamineEthylenediamine
Structure Contains a rigid cyclohexene ringFlexible ethylene backbone
Conformational Flexibility Restricted due to the ring structureHigh degree of rotational freedom
Chelate Ring Pucker Influenced by the cyclohexene ring conformationCan adopt various puckered conformations (δ and λ)[4]
Potential for Asymmetry The cis configuration can lead to chiral complexesCan form chiral complexes (e.g., [Co(en)₃]³⁺)[1][4]
Applications Asymmetric catalysis, building block for chiral ligands[7]Broad use in coordination chemistry, synthesis of various complexes[1]

The rigidity of the cis-cyclohex-4-ene-1,2-diamine backbone can lead to more well-defined coordination geometries. This can be particularly advantageous in the design of catalysts where precise control over the metal's coordination sphere is crucial for stereoselectivity. In contrast, the flexibility of ethylenediamine allows it to accommodate a wider range of metal ions and coordination environments.

Experimental Data Summary

Experimental Protocols

Synthesis of a Representative Ethylenediamine Complex: [Ni(en)₃]Cl₂

This protocol describes the synthesis of a classic ethylenediamine complex, tris(ethylenediamine)nickel(II) chloride.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethylenediamine (en)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 1.5 g of NiCl₂·6H₂O in 20 mL of distilled water in a beaker.[8]

  • Slowly add 2 mL of ethylenediamine dropwise to the solution while stirring. An immediate color change to blue or violet should be observed.[8]

  • Gently heat the solution on a water bath for 5-10 minutes.[8]

  • Cool the solution and add ethanol to precipitate the violet crystals of the complex.[8]

  • Collect the crystals by vacuum filtration, wash with a small amount of ethanol, and allow them to air dry.[8]

Synthesis of a Representative cis-Cyclohex-4-ene-1,2-diamine Complex

Detailed, readily available protocols for the synthesis of simple coordination complexes with cis-cyclohex-4-ene-1,2-diamine are less common in introductory literature compared to ethylenediamine. However, the general principle would involve reacting the diamine ligand with a metal salt in an appropriate solvent, similar to the ethylenediamine synthesis. The synthesis of platinum(IV) complexes with the related trans-1,2-diamino-4-cyclohexene (DACHEX) has been reported, which can serve as a methodological reference.[6]

Visualizing the Coordination

The following diagrams illustrate the fundamental difference in the coordination of these two ligands to a central metal ion (M).

G cluster_en Ethylenediamine Complex cluster_chda cis-Cyclohex-4-ene-1,2-diamine Complex M_en M N1_en N M_en->N1_en N2_en N M_en->N2_en C1_en C N1_en->C1_en C2_en C N2_en->C2_en C1_en->C2_en M_chda M N1_chda N M_chda->N1_chda N2_chda N M_chda->N2_chda C1_chda C N1_chda->C1_chda C2_chda C N2_chda->C2_chda C3_chda C C1_chda->C3_chda C6_chda C C2_chda->C6_chda C4_chda C C3_chda->C4_chda C5_chda C C4_chda->C5_chda C5_chda->C6_chda

Caption: Coordination of ethylenediamine and cis-cyclohex-4-ene-1,2-diamine.

Experimental Workflow: Comparative Analysis

A typical workflow for comparing the properties of coordination complexes derived from these two ligands is outlined below.

workflow cluster_ligand Ligand Selection cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_analysis Performance Evaluation ligand1 cis-Cyclohex-4-ene-1,2-diamine synthesis React with Metal Salt (e.g., NiCl₂, CoCl₂) ligand1->synthesis ligand2 Ethylenediamine ligand2->synthesis spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) synthesis->spectroscopy xray X-ray Crystallography synthesis->xray stability Stability Studies (e.g., Potentiometric Titration) spectroscopy->stability xray->stability catalysis Catalytic Activity Testing (for relevant reactions) stability->catalysis biological Biological Assays (e.g., Cytotoxicity) catalysis->biological

Caption: Workflow for comparing coordination complexes.

Conclusion

Both cis-cyclohex-4-ene-1,2-diamine and ethylenediamine are effective bidentate ligands capable of forming stable coordination complexes. The choice between them hinges on the specific design criteria of the target application. Ethylenediamine offers versatility and is a reliable choice for a wide range of applications due to its flexibility. In contrast, cis-cyclohex-4-ene-1,2-diamine provides a rigid scaffold that can enforce specific geometries, making it a compelling candidate for applications requiring high stereochemical control, such as asymmetric catalysis. Further experimental investigation into the comparative performance of these ligands with a broader range of metal ions will undoubtedly unveil new opportunities in the design of functional coordination complexes.

References

  • Scribd. Preparation and Analysis of Ethylenediamine Complexes of Cobalt and Nickel.
  • Wikipedia. Ethylenediamine.
  • Sciencemadness Wiki. Ethylenediamine.
  • Benchchem.
  • PMC. Synthesis, Structures, and Electrochemistry of Au(III)
  • Kima Chemical. ethylenediamine structure.
  • JOCPR. New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities.
  • Shodhganga.
  • American Chemical Society.
  • Benchchem. Coordination chemistry of ethylenediamine with transition metals.
  • PMC. Platinum(IV)
  • Chemistry LibreTexts. 6: Preparation of Structural Isomers of a Metal Complex (Experiment).
  • ResearchGate. (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
  • Wikipedia. Metal complexes of diamines.

Sources

Validation

Structural Elucidation and Quantification of cis-Cyclohex-4-ene-1,2-diamine: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Platforms

Executive Summary cis-Cyclohex-4-ene-1,2-diamine is a critical cyclic diamine building block utilized in the synthesis of chiral catalysts and active pharmaceutical ingredients (APIs), most notably as a precursor framewo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-Cyclohex-4-ene-1,2-diamine is a critical cyclic diamine building block utilized in the synthesis of chiral catalysts and active pharmaceutical ingredients (APIs), most notably as a precursor framework for platinum-based antineoplastic agents like oxaliplatin analogs[1]. For drug development professionals and analytical chemists, selecting the correct mass spectrometry (MS) platform for the analysis of this highly polar, low-molecular-weight compound (MW = 112.17 g/mol ) is a persistent challenge.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind ionization mechanisms and fragmentation pathways, this guide provides actionable, self-validating protocols for both structural fingerprinting and trace quantification.

Analytical Strategy & Platform Comparison

The choice between GC-MS and LC-MS/MS hinges on the analytical goal: structural confirmation versus high-throughput quantification.

The Causality of Derivatization in GC-MS

Highly polar primary amines, such as those in cis-cyclohex-4-ene-1,2-diamine, interact strongly with active silanol groups on standard silica capillary GC columns. This interaction causes severe peak tailing, irreversible adsorption, and poor sensitivity[2]. To mitigate this, derivatization with trifluoroacetic anhydride (TFAA) is employed. TFAA converts the diamine into a bis-trifluoroacetamide derivative, masking the polar amine groups, preventing column interaction, and significantly enhancing volatility and thermal stability[3].

The Causality of Soft Ionization in LC-MS/MS

Conversely, LC-ESI-MS/MS bypasses the need for derivatization. Electrospray Ionization (ESI) in positive mode, aided by an acidic mobile phase (e.g., 0.1% formic acid), efficiently protonates the diamine to form a stable [M+H]+ pseudo-molecular ion[4]. This makes LC-MS/MS the superior choice for rapid, trace-level quantification in complex biological matrices.

MS_Workflow Start Sample: cis-cyclohex-4-ene-1,2-diamine GC GC-EI-MS Platform (Structural Fingerprinting) Start->GC LC LC-ESI-MS/MS Platform (Trace Quantification) Start->LC Prep_GC Derivatization (TFAA) Improves Volatility GC->Prep_GC Prep_LC Dilute & Shoot Acidic Mobile Phase LC->Prep_LC EI_Ion Hard Ionization (70 eV) Radical Cation [M]+. Prep_GC->EI_Ion ESI_Ion Soft Ionization (+ESI) Protonated[M+H]+ Prep_LC->ESI_Ion

Analytical decision tree comparing GC-EI-MS and LC-ESI-MS/MS workflows for diamine analysis.

Table 1: Platform Performance Comparison
FeatureGC-EI-MS (e.g., Agilent 5977B)LC-ESI-MS/MS (e.g., Thermo Q Exactive)
Ionization Type Hard (Electron Ionization, 70 eV)Soft (Electrospray Ionization, +ESI)
Sample Preparation Extensive (Extraction + TFAA Derivatization)Minimal (Dilute & Shoot / Protein Crash)
Primary Precursor Ion Radical Cation [M]⁺· (m/z 112)Protonated Adduct [M+H]⁺ (m/z 113)
Primary Application Structural Fingerprinting / Isomer ResolutionTrace Quantification / High-Throughput
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL

Mechanistic Fragmentation Analysis

Understanding the distinct fragmentation patterns generated by each platform is critical for accurate structural elucidation.

GC-EI-MS: Retro-Diels-Alder (rDA) Cleavage

Under 70 eV electron ionization, the molecule is stripped of an electron to form a highly energetic radical cation ([M]⁺· at m/z 112). Because the compound contains a cyclohexene ring, the dominant structural decomposition pathway is a retro-Diels-Alder (rDA) reaction [5]. The ring cleaves to eject a neutral 1,3-butadiene molecule (54 Da), leaving a 1,2-diaminoethene radical cation fragment at m/z 58.

Table 2: GC-EI-MS Fragmentation Data (Underivatized)
Fragment Ion (m/z)Relative AbundanceProposed Mechanism
112~15%Molecular Ion [M]⁺·
95~100% (Base Peak)Loss of primary amine (-NH₃)
58~40%Retro-Diels-Alder cleavage (Loss of C₄H₆)
LC-ESI-MS/MS: Collision-Induced Dissociation (CID)

In LC-MS/MS, the protonated precursor [M+H]⁺ (m/z 113) is isolated and subjected to Collision-Induced Dissociation (CID) using an inert gas (Argon or Nitrogen). The fragmentation is highly dependent on the applied Collision Energy (CE)[6]. At lower CEs, the molecule undergoes a sequential neutral loss of ammonia (17 Da). At higher CEs, the cyclic carbon backbone begins to fracture[7].

Frag_Mechanism M Precursor Ion [M+H]+ m/z 113 Loss1 Neutral Loss -NH3 (17 Da) M->Loss1 Low CE F1 Product Ion 1 m/z 96 Loss1->F1 Loss2 Neutral Loss -NH3 (17 Da) F1->Loss2 Med CE Ring Ring Cleavage -C2H4 (28 Da) F1->Ring High CE F2 Product Ion 2 m/z 79 Loss2->F2 F3 Product Ion 3 m/z 68 Ring->F3

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of protonated diamine.

Table 3: LC-ESI-MS/MS Fragmentation Data (Positive Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed MechanismOptimal CE (eV)
113 [M+H]⁺9617 Da (NH₃)Primary amine cleavage15 - 20
113 [M+H]⁺7934 Da (2 × NH₃)Secondary amine cleavage25 - 30
113 [M+H]⁺6845 Da (NH₃ + C₂H₄)Ring opening / alkyl cleavage35 - 40

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate internal standards (IS) and matrix blanks to form a self-validating analytical system.

Protocol A: Trace Quantification via LC-ESI-MS/MS

Objective: High-sensitivity quantification in biological or synthetic matrices.

  • Standard Preparation : Prepare a calibration curve of cis-cyclohex-4-ene-1,2-diamine ranging from 1 ng/mL to 1000 ng/mL in 50:50 Water:Acetonitrile. Spike all standards and samples with 50 ng/mL of a deuterated internal standard (e.g., cis-cyclohex-4-ene-1,2-diamine-d4).

  • Sample Preparation : Dilute the sample 1:10 in the mobile phase starting conditions (0.1% Formic Acid in Water) to promote complete protonation of the amine groups[4].

  • Chromatography : Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Note: Standard C18 columns will result in poor retention of this highly polar compound unless ion-pairing agents are used.

  • MS/MS Acquisition : Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition : m/z 113 → 96 (CE: 18 eV).

    • Qualifier Transition : m/z 113 → 79 (CE: 28 eV).

  • System Validation : Run a solvent blank immediately after the highest calibration standard to validate the absence of column carryover. The IS peak area must remain within ±5% across all runs to validate ionization efficiency and rule out matrix suppression.

Protocol B: Structural Fingerprinting via GC-EI-MS

Objective: Definitive structural confirmation and isomer resolution.

  • Extraction : Accurately transfer 1 mL of the aqueous sample into a glass centrifuge tube. Adjust to pH > 10 using 1M NaOH to ensure the diamine is in its free-base form. Extract with 3 mL of ethyl acetate.

  • Derivatization : Transfer the organic layer to a GC vial and evaporate to dryness under a gentle nitrogen stream. Add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and incubate at 70°C for 30 minutes[2].

  • Cooling & Reconstitution : Allow the vial to cool to room temperature. The sample is now converted to the volatile bis-trifluoroacetamide derivative.

  • GC-MS Acquisition : Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Set the MS source to 70 eV and scan from m/z 40 to 400.

  • System Validation : Inject an underivatized standard to confirm that no peak is observed (validating the necessity of the derivatization step). The presence of the rDA fragment (m/z 58 for underivatized, shifted accordingly for the TFA-derivative) serves as the definitive structural confirmation of the cyclohexene ring[5].

Sources

Comparative

HPLC Method Development and Validation for cis-Cyclohex-4-ene-1,2-diamine: A Comparative Guide

Introduction: The Analytical Challenge The quantification of cis-cyclohex-4-ene-1,2-diamine—a critical aliphatic diamine intermediate in pharmaceutical synthesis—presents a triad of severe chromatographic challenges. Fir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The quantification of cis-cyclohex-4-ene-1,2-diamine—a critical aliphatic diamine intermediate in pharmaceutical synthesis—presents a triad of severe chromatographic challenges. First, its high polarity (LogP < 0) results in a complete lack of retention on traditional C18 reversed-phase columns. Second, the presence of two primary amine groups leads to aggressive secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing. Finally, the molecule lacks a conjugated π -system, meaning it has no UV chromophore above 220 nm, rendering standard UV detection highly susceptible to mobile phase interference[1].

To overcome these limitations, analytical scientists typically choose between three distinct strategies: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled with Mass Spectrometry (MS), Ion-Pairing Reversed-Phase (IP-RP) HPLC , and Pre-Column Derivatization RP-HPLC . This guide objectively compares these alternatives, demonstrating why ZIC-HILIC stands as the premier product choice for this analyte, and provides a self-validating protocol grounded in ICH Q2(R2) guidelines[2].

Mechanistic Comparison of Analytical Strategies

The Product of Choice: Zwitterionic HILIC-MS

HILIC operates by forming a water-enriched layer on a polar stationary phase, allowing polar analytes to partition from a highly organic mobile phase into this aqueous layer[3]. For cis-cyclohex-4-ene-1,2-diamine, a Zwitterionic HILIC column (e.g., ZIC-HILIC) is the optimal product. The stationary phase contains both sulfonic acid and quaternary ammonium groups. This dual-charge surface provides perfectly balanced electrostatic interactions that retain and resolve basic diamines without the need for ion-pairing reagents, making it highly compatible with MS detection[4].

Alternative 1: Ion-Pairing RP-HPLC (IP-RP)

This legacy approach forces the polar diamine to retain on a hydrophobic C18 column by adding an ion-pairing reagent, such as Heptafluorobutyric acid (HFBA), to the mobile phase. HFBA binds to the protonated amines, forming a neutral, hydrophobic complex.

  • The Drawback: HFBA causes catastrophic ion suppression in MS detectors[5]. It also permanently alters the C18 stationary phase, requiring dedicated columns and extended equilibration times.

Alternative 2: Pre-Column Derivatization RP-HPLC

To enable UV or fluorescence detection, the primary amines are reacted with a chromogenic tag like 9-Fluorenylmethyl chloroformate (FMOC-Cl)[1]. The bulky, hydrophobic FMOC groups increase the molecule's LogP, allowing standard C18 retention.

  • The Drawback: The workflow is labor-intensive. Incomplete reactions can yield a mixture of mono- and di-derivatized species, and excess reagent peaks often interfere with the analyte signal.

Experimental Workflows & Logical Relationships

Workflow A Analyte: cis-cyclohex-4-ene-1,2-diamine Challenges: High Polarity, No Chromophore B Select Analytical Strategy A->B C1 Zwitterionic HILIC-MS (Recommended Product) B->C1 Optimal C2 Ion-Pairing RP-HPLC (Alternative 1) B->C2 C3 Pre-Column Derivatization (Alternative 2) B->C3 D1 Aqueous Partitioning & Electrostatic Retention C1->D1 D2 Hydrophobic Complexation with HFBA C2->D2 D3 FMOC-Cl Tagging for UV/FL Detection C3->D3 E ICH Q2(R2) Validation (Accuracy, Precision, Specificity) D1->E D2->E D3->E

Caption: Chromatographic strategy selection and validation workflow for diamine analysis.

Step-by-Step Methodologies: Causality & Self-Validation

Protocol A: Zwitterionic HILIC-MS (Recommended)

This protocol is designed as a self-validating system by incorporating an isotopically labeled internal standard (e.g., cis-cyclohex-4-ene-1,2-diamine-d4) to automatically correct for matrix effects and MS ion suppression.

  • Column Selection: ZIC-HILIC (2.1 x 150 mm, 3 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% Acetonitrile.

    • Causality: At pH 3.0, the amine groups (pKa ~9-10) are fully protonated, ensuring consistent electrostatic interaction with the zwitterionic phase and preventing peak splitting caused by partial ionization[6]. The 10 mM buffer provides sufficient ionic strength to modulate these interactions without suppressing the MS signal[5].

  • Gradient Elution: 85% B to 50% B over 10 minutes.

    • Causality: HILIC elution strength increases with water content. Starting at 85% organic solvent drives the polar analyte into the stationary phase's water-enriched layer. Increasing the aqueous phase elutes the compound[3].

  • Equilibration: Minimum of 10 column volumes (CV) at initial conditions.

    • Causality: HILIC columns require extensive equilibration to rebuild the aqueous layer on the stationary phase. Failure to do so results in shifting retention times[3].

  • Detection: ESI-MS in positive ion mode (Target m/z: 113.1 [M+H]+).

Protocol B: Pre-Column Derivatization (Alternative)
  • Reaction Buffer: Prepare 0.1 M Borate buffer (pH 8.5).

    • Causality: FMOC-Cl reacts exclusively with unprotonated amines. A pH of 8.5 ensures a sufficient population of nucleophilic amines while preventing the rapid hydrolysis of FMOC-Cl that occurs at higher pH levels[1].

  • Derivatization: Mix 100 µL sample with 100 µL borate buffer and 200 µL of 10 mM FMOC-Cl in acetonitrile. Incubate at 25°C for 20 minutes.

  • Quenching: Add 50 µL of 100 mM glycine.

    • Causality: Excess FMOC-Cl will hydrolyze into FMOC-OH, which co-elutes with target analytes. Glycine rapidly consumes excess FMOC-Cl, forming a highly polar derivative that elutes safely in the void volume.

  • Separation: Inject onto a standard C18 column using a Water/Acetonitrile gradient and detect via UV at 265 nm.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies. ZIC-HILIC demonstrates superior peak shape, sensitivity, and throughput.

Performance MetricZwitterionic HILIC-MS (Product)Ion-Pairing RP-HPLCFMOC-Derivatization RP-HPLC
Retention Mechanism Aqueous Partitioning + ElectrostaticHydrophobic ComplexationHydrophobic Partitioning
Sample Prep Time < 5 minutes (Dilute & Shoot)< 5 minutes30+ minutes (Incubation)
Peak Asymmetry ( Tf​ ) 1.05 - 1.15 (Excellent)1.30 - 1.60 (Tailing)1.10 - 1.25 (Good)
Limit of Quantitation 1 - 5 ng/mL500 - 1000 ng/mL10 - 50 ng/mL
MS Compatibility Highly CompatiblePoor (Severe Ion Suppression)Compatible (but unnecessary)
Column Equilibration 10 - 15 Column Volumes20+ Column Volumes5 - 10 Column Volumes

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the developed HILIC-MS method must be validated according to the updated ICH Q2(R2) guidelines[2][7].

  • Specificity: The method utilizes MS/MS transitions (e.g., m/z 113.1 79.1), providing absolute specificity. This avoids the common derivatization pitfall where excess reagent peaks or matrix components overlap with the analyte[8].

  • Range & Linearity: The reportable range must be validated through the direct assessment of results using an appropriate calibration model[7]. For cis-cyclohex-4-ene-1,2-diamine, linearity is established from 10% to 150% of the target specification limit, utilizing the internal standard to achieve an R2>0.999 .

  • Robustness: As HILIC is sensitive to mobile phase variations, robustness testing must include deliberate, small variations in buffer pH ( ±0.2 units) and ionic strength ( ±2 mM)[3].

Conclusion

While cis-cyclohex-4-ene-1,2-diamine poses significant analytical hurdles due to its polarity and lack of a chromophore, the selection of the correct chromatographic mode dictates the success of the assay. Traditional RP-HPLC requires either MS-incompatible ion-pairing reagents or labor-intensive derivatization steps. By leveraging the orthogonal selectivity of Zwitterionic HILIC , analysts can achieve direct, rapid, and highly sensitive quantification. When coupled with an isotopically labeled internal standard and validated under ICH Q2(R2) guidelines, the HILIC-MS approach provides a robust, self-validating system ideal for modern pharmaceutical development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review Source: europeanpharmaceuticalreview.com URL:[Link]

  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent Source: agilent.com URL:[Link]

  • Title: A Simple Step-by-Step Protocol for HILIC Method Development - HPLC Source: hplc.eu URL:[Link]

  • Title: The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS | Spectroscopy Online Source: spectroscopyonline.com URL:[Link]

  • Title: A PRACTICAL GUIDE TO HILIC - The Nest Group Source: nestgrp.com URL:[Link]

Sources

Validation

Benchmarking cis-cyclohex-4-ene-1,2-diamine against standard chiral diamine ligands

Title: Benchmarking cis-Cyclohex-4-ene-1,2-diamine Against Standard Chiral Diamine Ligands: A Technical Application Guide Executive Summary In the landscape of asymmetric synthesis and medicinal chemistry, chiral diamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking cis-Cyclohex-4-ene-1,2-diamine Against Standard Chiral Diamine Ligands: A Technical Application Guide

Executive Summary

In the landscape of asymmetric synthesis and medicinal chemistry, chiral diamines are indispensable scaffolds. While C2​ -symmetric ligands like trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) have long been the gold standards for stereocontrol, meso-compounds such as cis-cyclohex-4-ene-1,2-diamine offer unique structural and electronic advantages. This guide objectively benchmarks the physicochemical properties, coordination geometries, and application workflows of cis-cyclohex-4-ene-1,2-diamine against classical chiral diamines, supported by field-proven experimental data.

Part 1: Structural & Mechanistic Profiling

To understand the utility of cis-cyclohex-4-ene-1,2-diamine, we must analyze the causality behind its stereochemistry and conformational dynamics compared to standard ligands.

1. Conformational Dynamics & Bite Angle Logic Standard ligands like DACH are locked in a rigid chair conformation. This rigidity projects substituents in a predictable C2​ -symmetric array, making DACH the premier choice for chiral induction in classical asymmetric catalysis (e.g., Jacobsen's epoxidation)[1]. In contrast, cis-cyclohex-4-ene-1,2-diamine possesses a flattened half-chair conformation due to the sp2 hybridized carbons of the alkene bond. When coordinated to transition metals (e.g., Pt, Pd, Zn), this flattened ring slightly widens the N-M-N bite angle (~84–86°) compared to the fully saturated DACH (~82–83°). This flexibility is highly advantageous in Ligand-Accelerated Catalysis , where the catalyst must dynamically adapt to stabilize transition states[2].

2. Stereochemical Causality: Meso vs. C2​ -Symmetric cis-Cyclohex-4-ene-1,2-diamine is a meso compound; it possesses an internal plane of symmetry ( Cs​ ) and is inherently achiral. However, it serves as a powerful pre-ligand. Through enzymatic desymmetrization or Dynamic Kinetic Resolution (DKR), this meso-scaffold can be converted into highly enantioenriched chiral building blocks. Because DKR continuously racemizes the unreactive intermediate, it allows for a 100% theoretical yield of the enantiopure ligand, effectively bypassing the 50% yield limitation inherent to the classical tartaric acid resolution of racemic DACH[3].

Furthermore, the orthogonal reactivity of the alkene bond in cis-cyclohex-4-ene-1,2-diamine allows for downstream functionalization (e.g., epoxidation, anti-dioxylation) to build complex polycyclic architectures, such as precursors for the antiviral drug oseltamivir (Tamiflu) or FGFR inhibitors[1].

Part 2: Benchmarking Data

The following tables summarize the quantitative and structural data comparing these diamine scaffolds.

Table 1: Structural & Physicochemical Benchmarking

Ligand ScaffoldSymmetryBackbone ConformationN-M-N Bite AngleOrthogonal Reactivity
cis-cyclohex-4-ene-1,2-diamine Meso ( Cs​ )Flattened Half-Chair~84–86°High (Alkene present)
trans-DACH C2​ Rigid Chair~82–83°Low (Fully saturated)
DPEN C2​ Flexible (Gauche)~80–82°Low (Aromatic rings)

Table 2: Application & Performance Metrics

Application Domaincis-cyclohex-4-ene-1,2-diaminetrans-DACH
Asymmetric Catalysis Pre-ligand (requires desymmetrization) or used in Ligand-Accelerated CatalysisBenchmark ligand (Jacobsen / Trost / Noyori)
Medicinal Chemistry Precursor for Tamiflu, FGFR inhibitors, and novel Pt-anticancer agentsCore scaffold of Oxaliplatin
Resolution Efficiency Up to 100% (via Dynamic Kinetic Resolution)Max 50% (Classical Tartaric Acid Resolution)

Part 3: Visualizations of Ligand Logic

G cluster_cis cis-cyclohex-4-ene-1,2-diamine (Meso Scaffold) cluster_trans trans-DACH (C2-Symmetric Scaffold) A Meso Pre-Ligand B Enzymatic Desymmetrization (Lipase PSL-C) A->B C Enantiopure Ligand (100% Yield via DKR) B->C D Racemic DACH E Classical Resolution (Tartaric Acid) D->E F (R,R)- or (S,S)-DACH (Max 50% Yield) E->F

Diagram 1: Stereochemical workflow comparing meso-desymmetrization vs. classical racemate resolution.

G M Transition Metal Center (e.g., Pt, Pd, Zn) C1 cis-cyclohex-4-ene-1,2-diamine Flattened Half-Chair N-M-N Bite Angle: ~84-86° C1->M Flexible Coordination (Ligand-Accelerated Catalysis) C2 trans-DACH Rigid Chair N-M-N Bite Angle: ~82-83° C2->M Rigid C2-Chelation (High Enantioselection)

Diagram 2: Coordination geometry and bite angle logic for meso versus C2-symmetric diamine ligands.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the exact causality behind each experimental step.

Protocol A: Chemoenzymatic Desymmetrization via Lipase PSL-C

Objective: Convert the achiral meso-diamine into a highly enantioenriched chiral building block.

  • Substrate Masking: Convert the primary amines of cis-cyclohex-4-ene-1,2-diamine to tertiary diallylamines or carbamates.

    • Causality: Masking prevents spontaneous, non-enzymatic background acylation and significantly improves the substrate's solubility in organic media.

  • Biocatalytic Acylation: Suspend the masked diamine in an organic solvent (e.g., MTBE or ethyl acetate) and add Lipase from Burkholderia cepacia (PSL-C).

    • Causality: The highly specific chiral pocket of the PSL-C enzyme selectively acylates only one enantiotopic group of the meso compound, breaking the plane of symmetry[1].

  • Dynamic Kinetic Resolution (DKR): Introduce a catalytic amount of a mild racemization agent (e.g., a mild base or Ru-catalyst) to the reaction mixture.

    • Causality: The racemization agent continuously interconverts the unreactive enantiomer into the reactive one in situ. This self-correcting system drives the theoretical yield from a maximum of 50% up to 100%[3].

  • Isolation: Filter off the immobilized enzyme and separate the highly enantioenriched mono-acylated product (ee > 99%) via standard silica gel chromatography.

Protocol B: Synthesis of Electrophilic Pt(II) Complexes

Objective: Generate a highly active, electrophilic metal complex utilizing the unique bite angle of the cis-diamine.

  • Ligand Condensation: React cis-cyclohex-4-ene-1,2-diamine with 2-pyridinecarboxaldehyde in the presence of anhydrous MgSO4​ to form the diimine ligand.

    • Causality: MgSO4​ acts as a desiccant, scavenging water to drive the condensation equilibrium forward without hydrolyzing the sensitive, newly formed imine bonds.

  • Metal Complexation: React the diimine ligand with [PtMe2​(μ-SMe2​)]2​ in a non-coordinating solvent (e.g., dichloromethane) at room temperature.

    • Causality: The labile dimethyl sulfide ( SMe2​ ) ligands are easily displaced by the stronger chelating nitrogen atoms of the diimine, forming a neutral [PtMe2​(L)] complex[4].

  • Electrophilic Activation: Treat the complex with HBF4​ at -70 °C in the presence of a weakly coordinating ligand (e.g., acetonitrile).

    • Causality: The strong acid protonolyzes the Pt-Me bond, generating a highly electrophilic cationic Pt(II) center. Conducting this step at -70 °C is critical; it kinetically prevents the hydrolysis of the imine groups, ensuring the structural integrity of the final complex[4].

References

  • Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine Source: ResearchGate URL:[Link]

  • Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Electrophilic Binuclear Methylplatinum(II) Complexes Source: Organometallics (ACS Publications) URL:[Link]

  • Enzymatic Dynamic Kinetic Resolution of (±)-cis-N-(Alkoxycarbonyl)cyclopentane-1,2-diamines based on Spontaneous Racemization Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

A Guide to the Comparative X-ray Crystallographic Analysis of cis- and trans-Cyclohex-4-ene-1,2-diamine Stereoisomers

Introduction: The Scientific Imperative for Structural Elucidation This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct such a comparative st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Imperative for Structural Elucidation

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct such a comparative study. We will proceed from the foundational synthesis and stereochemical control of each isomer to the meticulous process of crystal growth and the ultimate elucidation and comparison of their solid-state structures. This document is designed not only as a set of protocols but as a self-validating framework, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Part 1: Synthesis of cis- and trans-Cyclohex-4-ene-1,2-diamine

The stereocontrolled synthesis of the target diamines is the essential first step. A modular approach, as described by Weber et al., provides a reliable route to both isomers by carefully selecting the reaction pathway.[1]

Synthesis of the trans Isomer

The synthesis of the trans isomer can be achieved via a domino reaction that proceeds through a nitro-Mannich cyclization, which thermodynamically favors the formation of the trans,trans-isomer. Subsequent reduction of the nitro group yields the desired trans-diamine.

Experimental Protocol: Synthesis of trans-Cyclohex-4-ene-1,2-diamine

  • Domino Reaction: In a round-bottom flask, combine a secondary amine (e.g., dibenzylamine, 1.0 eq.), an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq.), and a nitroalkene (e.g., nitrostyrene, 1.0 eq.) in a suitable solvent such as acetonitrile.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a trans,trans-6-nitrocyclohex-2-enyl amine derivative, can be purified by column chromatography on silica gel.

  • Reduction: Dissolve the purified nitro-amine derivative in a mixture of ethanol and water.

  • Add zinc powder (excess, ~10 eq.) and ammonium chloride (excess, ~10 eq.).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the zinc residue and wash with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains the trans-cyclohex-4-ene-1,2-diamine derivative. Further purification can be achieved by recrystallization or chromatography. In the case of using dibenzylamine, a final hydrogenolysis step would be required to deprotect the amine groups.

Synthesis of the cis Isomer

The cis isomer is accessible through a Diels-Alder cycloaddition, which is a concerted [4+2] cycloaddition that preserves the stereochemistry of the dienophile. Subsequent reduction of the resulting amide and nitro groups affords the cis-diamine.

Experimental Protocol: Synthesis of cis-Cyclohex-4-ene-1,2-diamine

  • Diels-Alder Reaction: In a sealed tube, combine a suitable diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene) and an N-acyl dienophile (e.g., an N-acylated nitroalkene derivative). The use of a less nucleophilic carboxamide promotes the concerted Diels-Alder pathway.[1]

  • Heat the mixture in a high-boiling solvent like toluene or xylene at a temperature sufficient to extrude sulfur dioxide from the 3-sulfolene and initiate the cycloaddition (typically >110 °C).

  • After 12-24 hours, cool the reaction mixture and remove the solvent under reduced pressure. The resulting cis,trans-nitrocyclohexenyl amide can be purified by column chromatography.

  • Reduction: The purified product is then subjected to a two-fold reduction. A strong reducing agent like Lithium Aluminum Hydride (LAH) in an ethereal solvent (e.g., THF) can be used to reduce both the amide and the nitro group to the corresponding amines.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash thoroughly with an appropriate solvent.

  • Dry and concentrate the filtrate to yield the crude cis-cyclohex-4-ene-1,2-diamine. Purification can be performed by distillation or by forming a salt and recrystallizing.

Part 2: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For diamines, which are often liquids or low-melting solids and can be prone to forming oils, a systematic approach to screening crystallization conditions is crucial.

Experimental Protocol: Single Crystal Growth

  • Purity: Ensure the synthesized diamine is of high purity (>95%), as impurities can inhibit crystal nucleation and growth.[2]

  • Solvent Selection:

    • Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the diamine in a suitable solvent in a vial covered with a perforated cap or parafilm. Allow the solvent to evaporate slowly in an undisturbed location. A concentration similar to that used for NMR samples (2-10 mg in 0.5-1 mL) is a good starting point.[2]

    • Vapor Diffusion: Place a concentrated solution of the diamine in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the diamine is insoluble. The vapor of the anti-solvent will slowly diffuse into the diamine solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the diamine in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Salt Formation: If the free diamine fails to crystallize, consider forming a salt, such as a dihydrochloride or a salt with a dicarboxylic acid (e.g., tartaric acid or fumaric acid). These salts often have higher melting points and stronger intermolecular interactions (hydrogen bonds), which can favor crystallization.[2][3]

Part 3: X-ray Diffraction and Structural Analysis

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. Data is collected, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations, by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Part 4: Comparative Structural Analysis: A Predictive Framework

In the absence of experimental data, we can predict the key structural features and differences between the cis and trans isomers based on fundamental stereochemical principles. The cyclohexene ring is expected to adopt a half-chair conformation.

Diagram of the Proposed Research Workflow

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis s_start Starting Materials s_cis cis-Isomer Synthesis (Diels-Alder) s_start->s_cis s_trans trans-Isomer Synthesis (Nitro-Mannich) s_start->s_trans s_purify Purification s_cis->s_purify s_trans->s_purify c_screen Screening Conditions (Solvents, Methods) s_purify->c_screen c_growth Single Crystal Growth c_screen->c_growth x_collect Data Collection c_growth->x_collect x_solve Structure Solution & Refinement x_collect->x_solve a_compare Comparative Structural Analysis x_solve->a_compare

Caption: Proposed research workflow from synthesis to comparative analysis.

Expected Molecular Structures

The primary difference will be the relative orientation of the two amine groups. In the cis isomer, both C-N bonds will extend from the same face of the cyclohexene ring (one axial, one equatorial in a half-chair conformation). In the trans isomer, the C-N bonds will be on opposite faces (either diaxial or diequatorial, with the latter being more stable).

Diagram of Predicted Isomer Structures

Caption: Predicted structures of cis and trans isomers.

Hypothetical Data Comparison Table

The following table outlines the key parameters that would be extracted from the crystal structures for a quantitative comparison.

Parametercis-cyclohex-4-ene-1,2-diaminetrans-cyclohex-4-ene-1,2-diamineExpected Differences
Crystal System e.g., Monoclinice.g., OrthorhombicLikely different due to packing constraints.
Space Group e.g., P2₁/ce.g., PbcaThe cis isomer is achiral (meso), while the trans isomer can be resolved into enantiomers. A racemic mixture of the trans isomer would crystallize in a centrosymmetric space group.
Density (g/cm³) PredictedPredictedOften, more symmetric or efficiently packed molecules have higher densities.
N1-C1-C2-N2 Torsion Angle (°) ~0° to 60°~180°This is the defining difference between the two isomers.
C-N Bond Lengths (Å) ~1.47 Å~1.47 ÅExpected to be similar unless influenced by different hydrogen bonding environments.
Hydrogen Bonding Network Intramolecular H-bonding possiblePrimarily intermolecular H-bondingThe proximity of the amine groups in the cis isomer may allow for intramolecular hydrogen bonding, which would significantly affect its conformation and packing. The trans isomer will rely on intermolecular hydrogen bonds to form its crystal lattice.

Conclusion

While a definitive comparison of the X-ray crystal structures of cis- and trans-cyclohex-4-ene-1,2-diamine awaits experimental elucidation, this guide provides a comprehensive framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can generate the necessary data to reveal the subtle yet significant differences in the solid-state conformations and intermolecular interactions of these important stereoisomers. Such a study would not only fill a gap in the fundamental chemical literature but also provide valuable insights for the rational design of new catalysts and pharmaceutical agents.

References

  • Weber, A. K., Schachtner, J., Fichtler, R., Leermann, T. M., Neudörfl, J. M., & Jacobi von Wangelin, A. (2014). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. RSC Advances, 4(55), 29273-29276. [Link]

  • Gavezzotti, A. (2014). Are Racemic Crystals Favored over Homochiral Crystals by Higher Stability or by Kinetics? Insights from Comparative Studies of Crystalline Stereoisomers. The Journal of Organic Chemistry, 79(11), 5146-5154. [Link]

  • Birkedal, H. (n.d.). Guide for crystallization. University of Aarhus. [Link]

  • Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of cis-Cyclohex-4-ene-1,2-diamine for Laboratory Professionals

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure a safe laboratory environment and protect the broader ecosystem. The proper handling and disposal of chemical reagent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure a safe laboratory environment and protect the broader ecosystem. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-Cyclohex-4-ene-1,2-diamine, a compound that, like many amines, requires careful management due to its hazardous properties. This document moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge for safe and compliant chemical waste management.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling. cis-Cyclohex-4-ene-1,2-diamine, as a diamine compound, is classified as a hazardous substance. Its disposal protocol is dictated by its potential to cause harm to personnel and the environment.

Core Rationale: Amines are organic bases that can react violently with acids and are often corrosive to skin and eyes.[1] Their volatility can also pose an inhalation risk. Environmental release must be strictly avoided, as many amines are harmful to aquatic life.[2][3]

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[1][4]Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.
Serious Eye Damage Poses a high risk of serious, potentially irreversible eye damage or blindness.[1][5]Use chemical safety goggles and/or a full-face shield.
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][5]Handle exclusively within a certified chemical fume hood to prevent vapor inhalation.
Environmental Hazard Potentially harmful to aquatic organisms with long-lasting effects.[3]Never discharge to drains or the environment.[2][6]
Chemical Reactivity Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4][7]Segregate from incompatible materials during storage and disposal.

Mandatory Personal Protective Equipment (PPE): Before handling or preparing for disposal, all personnel must be equipped with the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.

  • Eye Protection: Tightly-fitting chemical safety goggles. A face shield is recommended when handling larger quantities or during spill cleanup.[2]

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: While handling in a fume hood is standard, a NIOSH-approved respirator may be required if exposure limits are exceeded.[7]

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

Core Rationale: The primary goal is to isolate amines from acidic and oxidizing compounds.[8] The amine's basic nature will cause a strong exothermic (heat-generating) reaction with acids. Reaction with oxidizers can create conditions for a fire or explosion.

The following diagram illustrates the decision process for segregating cis-Cyclohex-4-ene-1,2-diamine waste.

G cluster_0 cluster_1 Segregation Protocol A cis-Cyclohex-4-ene-1,2-diamine Waste (Pure or in non-halogenated solvent) B Amine / Basic Waste Stream A->B  Correct Pathway   C Acidic Waste Stream A->C INCORRECT: Violent Reaction Risk D Oxidizer Waste Stream A->D INCORRECT: Fire/Explosion Risk E Halogenated Solvent Waste A->E Segregate for Proper Disposal caption Waste Segregation Flowchart

Caption: Waste Segregation Flowchart

Step-by-Step Disposal Protocol

Follow this sequence rigorously to ensure safe and compliant disposal. This protocol assumes the material is being collected for pickup by a licensed waste management contractor.

Step 1: Waste Identification and Containerization
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[2][9] Do not use metal containers for corrosive waste.[9]

  • Characterize the Waste: Determine if the waste is pure cis-Cyclohex-4-ene-1,2-diamine, a solution, or mixed with other compatible chemicals. This information is crucial for labeling.[10]

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.

Step 2: Labeling
  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9]

  • Complete the Label: Clearly write the words "HAZARDOUS WASTE".[9] List all chemical constituents by their full name (no abbreviations) and their approximate percentages.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Corrosive," "Toxic").

Step 3: On-Site Accumulation and Storage
  • Secure the Container: Keep the waste container tightly capped at all times, except when adding waste.[2][9]

  • Designate a Storage Area: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Ensure Secondary Containment: Place the container in a secondary containment bin or tray that is large enough to hold the entire volume of the liquid in case of a leak.

  • Maintain Segregation: Store the amine waste container away from incompatible materials, particularly acids and oxidizers.[1][2] The storage area should be cool, dry, and well-ventilated.[2][11]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to treat or neutralize the chemical waste unless you are following a specific, validated procedure approved by your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: When the container is full or waste is no longer being generated, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][10][12] Ensure all paperwork, such as a hazardous material pickup request form, is completed accurately.[9]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues. If there is an immediate fire or health risk, pull the fire alarm and call emergency services.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the full PPE described in Section 1.

  • Contain the Spill: Use spill containment materials like absorbent pads or inert materials (e.g., sand, vermiculite, or earth) to dike the spill and prevent it from spreading.[5] Do not use combustible materials like paper towels.

  • Absorb and Collect: Absorb the spilled liquid and carefully scoop the material into a designated, compatible container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup (pads, gloves, etc.) must be disposed of as hazardous waste.

Decontamination of Empty Containers

Empty containers that once held cis-Cyclohex-4-ene-1,2-diamine must be properly decontaminated before they can be disposed of as regular trash or recycled.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, if the amine is water-soluble, or an appropriate organic solvent).

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[10]

  • Deface the Label: Completely remove or deface the original chemical label on the empty container.

  • Final Disposal: Once decontaminated and with the label removed, the container may be disposed of as regular trash, in accordance with your institution's policies.[10]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • Koonaphapdeelert, S., & Li, X. (2021, March 16). Treatment of amine wastes generated in industrial processes.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, April 28). TCI Chemicals.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Botheju, D., et al. (n.d.). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent.
  • SAFETY DATA SHEET. (2025, April 28). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID. (2025, July 5). ChemicalBook.
  • SAFETY D
  • Safety Data Sheet: trans-1,2-Diaminocyclohexane-N,N,N',N'-tetracetic acid monohydr
  • SAFETY DATA SHEET. (2010, October 22). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific Chemicals, Inc..
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride. (n.d.). LGC Standards.
  • SAFETY DATA SHEET. (2016, November 9). Spectrum Chemical.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • cis-1,2-Cyclohexanediol. (n.d.). Apollo Scientific.
  • SAFETY D
  • Chemical Safety and Waste Management Manual. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.